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  • Product: 4-Isopropyl-2-nitrobenzoic acid
  • CAS: 35480-95-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Workflows for 4-Isopropyl-2-nitrobenzoic Acid

Executive Summary In the landscape of advanced pharmaceutical synthesis and agrochemical development, highly functionalized aromatic building blocks are critical for designing active pharmaceutical ingredients (APIs). 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced pharmaceutical synthesis and agrochemical development, highly functionalized aromatic building blocks are critical for designing active pharmaceutical ingredients (APIs). 4-Isopropyl-2-nitrobenzoic acid is a versatile, 1,2,4-trisubstituted benzene derivative characterized by its unique steric and electronic profile. The presence of a strongly electron-withdrawing nitro group adjacent to a carboxylic acid, coupled with a lipophilic isopropyl moiety, makes this compound an ideal intermediate for synthesizing complex benzamides, benzimidazoles, and targeted kinase inhibitors.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistically validated synthetic workflows, and analytical characterization protocols for 4-Isopropyl-2-nitrobenzoic acid, designed for senior researchers and drug development professionals.

Structural & Physicochemical Profiling

The molecular architecture of 4-Isopropyl-2-nitrobenzoic acid dictates its reactivity. The ortho-nitro group imposes significant steric hindrance on the carboxylic acid, which influences both its synthetic assembly (requiring harsh conditions to form) and its downstream coupling kinetics. Furthermore, the nitro group exerts a strong anisotropic deshielding effect and inductive electron withdrawal, which lowers the pKa of the carboxylic acid compared to standard benzoic acid.

Table 1: Physicochemical and Identification Data
PropertyValueCausality / Significance
Chemical Name 4-Isopropyl-2-nitrobenzoic acidStandard IUPAC nomenclature.
CAS Number 35480-95-6[1]Unique registry identifier for procurement[2].
Molecular Formula C₁₀H₁₁NO₄[1]Defines the 1,2,4-trisubstitution pattern.
Molecular Weight 209.20 g/mol [2]Critical for stoichiometric calculations.
Melting Point 95.5 – 98.5 °C[3]Indicates a crystalline solid network disrupted by the bulky isopropyl group.
Appearance Off-white to tan solid[4]Coloration is typical of nitroaromatic conjugation.
SMILES CC(C)C1=CC=C(C(=O)O)C([O-])=C1[1]Computational string for in-silico modeling.

Mechanistic Synthetic Workflows

Synthesizing highly hindered ortho-nitrobenzoic acids requires overcoming substantial activation energy barriers. Industry-standard protocols rely on two primary pathways: the highly acidic hydrolysis of a nitrile precursor, and the base-promoted aerobic oxidation of an activated methyl group.

Synthesis N1 4-Isopropyl-2-nitrobenzonitrile (Precursor A) I1 Acidic Hydrolysis (H2SO4 / AcOH / H2O) Steric barrier overcome by 72h reflux N1->I1 N2 2-Nitro-p-cymene (Precursor B) I2 Aerobic Oxidation (O2 / KOH / t-BuOH) Benzylic deprotonation via ortho-NO2 N2->I2 P 4-Isopropyl-2-nitrobenzoic Acid (Target API Intermediate) I1->P 1. NaOH (pH 12) extraction 2. HCl (pH 2) precipitation I2->P 50°C, 4h Acidification & Extraction

Figure 1: Parallel synthetic workflows for 4-Isopropyl-2-nitrobenzoic acid.

Route A: Acid-Catalyzed Hydrolysis of Nitrile Precursors

Developed and validated by Abbott Laboratories, this method utilizes a brute-force thermodynamic approach to hydrolyze a sterically hindered nitrile[4].

  • Phase 1: Reaction Assembly and Activation

    • Protocol: Dissolve 4-isopropyl-2-nitrobenzonitrile in a 2:1:1 (v/v/v) mixture of water, acetic acid, and concentrated sulfuric acid. Heat the mixture at reflux for 72 hours[4].

    • Causality: The ortho-nitro group sterically shields the nitrile carbon and electronically deactivates it toward standard nucleophilic attack. Concentrated sulfuric acid is required to strongly protonate the nitrile nitrogen, enhancing the electrophilicity of the carbon. Acetic acid acts as a crucial co-solvent to keep the lipophilic precursor in solution, while the extended 72-hour reflux provides the sustained thermal energy required to cross the high activation barrier[4].

  • Phase 2: Product Isolation via pH-Swing Extraction

    • Protocol: Cool the reaction, pour onto ice water, and adjust to pH 12 using 6N aqueous NaOH. Wash the aqueous phase with ethyl ether. Subsequently, acidify the aqueous phase to pH 2 with concentrated HCl, extract with ethyl ether, dry over magnesium sulfate, and concentrate under vacuum to yield an off-white solid (73% yield)[4].

    • Causality: This is a self-validating purification system. At pH 12, the target product forms a highly water-soluble sodium carboxylate salt, allowing unreacted neutral nitriles and amides to be stripped away by the initial ether wash. Re-acidification to pH 2 protonates the carboxylate back to the free acid, driving it into the organic phase for final recovery in high purity[4].

Route B: Base-Promoted Aerobic Oxidation

An alternative industrial route involves the selective oxidation of 2-nitro-p-cymene (1-methyl-4-isopropyl-2-nitrobenzene)[3].

  • Phase 1: Carbanion Generation and Aerobic Insertion

    • Protocol: Combine 2-nitro-p-cymene with powdered potassium hydroxide (KOH) in tert-butyl alcohol. Stir and heat to 50°C while bubbling a stream of pure oxygen gas through the mixture for 4 hours[3].

    • Causality: Oxidizing an unactivated methyl group typically requires harsh reagents (e.g., KMnO₄) that risk cleaving the isopropyl group. However, the strongly electronegative ortho-nitro group increases the acidity of the adjacent benzylic methyl protons. KOH deprotonates this methyl group to form a resonance-stabilized carbanion[3]. Oxygen gas undergoes radical insertion into this carbanion, forming a hydroperoxide intermediate that decomposes into the carboxylic acid. Tert-butyl alcohol is selected as the solvent because it lacks alpha-protons, making it completely inert to auto-oxidation.

  • Phase 2: Acidification and Recovery

    • Protocol: Dilute with water, extract unreacted starting material with carbon tetrachloride, acidify the aqueous phase with HCl, and extract the product with methylene chloride. Recrystallize from methanol to yield a tan solid (mp 95.5–98.5°C)[3].

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized batch before downstream API coupling, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The 1H NMR spectrum perfectly validates the 1,2,4-trisubstitution pattern and the electronic environment of the molecule.

Table 2: 1H NMR Spectral Validation (300 MHz, DMSO-d6)[4]
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Causality
1.23 Doublet (d)6.626HIsopropyl -CH₃ groups: Split into a doublet by the adjacent single methine proton.
2.88 - 3.23 Multiplet (m)-1HIsopropyl -CH- group: Complex septet splitting caused by the six adjacent methyl protons.
7.66 Doublet of doublets (dd)8.09, 1.841HAromatic H5: Exhibits a large ortho-coupling to H6 (~8 Hz) and a fine meta-coupling to H3 (~1.8 Hz).
7.80 Doublet (d)7.721HAromatic H6: Ortho-coupled to H5.
7.83 Doublet (d)1.471HAromatic H3: Meta-coupled to H5. Shifted significantly downfield due to the anisotropic deshielding of the adjacent nitro group.
13.70 Broad singlet (br s)-1HCarboxylic acid -OH: Highly deshielded acidic proton; broad due to chemical exchange.

Safety, Handling, and Hazard Mitigation

As with many nitroaromatic compounds, 4-Isopropyl-2-nitrobenzoic acid requires strict adherence to Environmental Health and Safety (EHS) protocols. The compound is classified under the Globally Harmonized System (GHS) with the following hazard profile:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5],.

  • Mitigation & Handling (Causality-Driven):

    • P271 / P261: The fine powder poses an inhalation risk and can cause respiratory tract irritation; all transfers and weighing must be conducted within a certified fume hood or localized exhaust ventilation system[5].

    • P280: Impervious nitrile gloves and safety goggles with side-shields are mandatory to prevent dermal absorption and severe ocular irritation[5].

    • Storage: Store tightly sealed in a cool, well-ventilated area, away from direct sunlight and strong reducing agents (which could exothermically reduce the nitro group)[5],.

Sources

Exploratory

4-Isopropyl-2-nitrobenzoic Acid (CAS 35480-95-6): Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary 4-Isopropyl-2-nitrobenzoic acid is a highly specialized ortho-substituted aromatic carboxylic acid utilized primarily as an advanced intermediate in pharmaceutical and agrochemical synthesis. The presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isopropyl-2-nitrobenzoic acid is a highly specialized ortho-substituted aromatic carboxylic acid utilized primarily as an advanced intermediate in pharmaceutical and agrochemical synthesis. The presence of both an electron-withdrawing nitro group and an electron-donating isopropyl group on the benzoic acid scaffold imparts unique electronic and steric properties to the molecule. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, field-proven synthetic methodologies, and the mechanistic causality governing its derivatization.

Physicochemical Profiling

Understanding the baseline properties of 4-isopropyl-2-nitrobenzoic acid is critical for downstream purification and reaction design. The compound typically presents as an off-white to tan solid and exhibits solubility profiles characteristic of nitroaromatic acids[1][2].

Table 1: Core Chemical Identity & Quantitative Data

PropertyValue
Compound Name 4-Isopropyl-2-nitrobenzoic acid
CAS Number 35480-95-6[3]
Molecular Formula C10H11NO4[3][4]
Molecular Weight 209.20 g/mol [3][4]
Melting Point 95.5 °C – 98.5 °C[2]
SMILES String CC(C)C1=CC=C(C(=O)O)C([O-])=C1[3]
Structural Class Aromatic heterocycle / Benzene compound[3]

Mechanistic Causality & Retrosynthetic Strategies

The synthesis of 4-isopropyl-2-nitrobenzoic acid relies on overcoming the steric shielding provided by the ortho-nitro group. Two primary validated pathways exist: the acid-catalyzed hydrolysis of a nitrile precursor and the oxidative demethylation of an alkylarene.

Pathway A: Acid-Catalyzed Nitrile Hydrolysis

The conversion of 4-isopropyl-2-nitrobenzonitrile to the corresponding carboxylic acid is notoriously sluggish. Causality: The bulky nitro group at the ortho position creates severe steric hindrance around the nitrile carbon, physically blocking the approach of water molecules during hydration. Consequently, standard basic hydrolysis fails or stalls at the amide stage. Forcing conditions—specifically a prolonged 72-hour reflux in a highly acidic ternary solvent system (H2SO4/AcOH/H2O)—are required to protonate the nitrile sufficiently and drive the equilibrium toward the carboxylic acid[1].

Pathway B: Oxidative Demethylation

An alternative route utilizes 2-nitro-p-cymene as the starting material. Causality: In the presence of a strong base (KOH) and molecular oxygen, the methyl group ortho to the nitro group is selectively oxidized over the isopropyl group. The strong electron-withdrawing nature of the nitro group via induction and resonance significantly increases the acidity of the adjacent benzylic protons on the methyl group. This allows for the preferential formation of a benzylic anion/radical intermediate at the methyl site, which is subsequently trapped by O2 to form the carboxylate[2].

SynthesisPathways Nitrile 4-Isopropyl-2-nitrobenzonitrile Product 4-Isopropyl-2-nitrobenzoic acid CAS: 35480-95-6 Nitrile->Product H2SO4 / AcOH / H2O Reflux 72h (Hydrolysis) Cymene 2-Nitro-p-cymene Cymene->Product KOH / t-BuOH / O2 50°C, 4h (Oxidative Demethylation)

Fig 1: Dual synthetic pathways for 4-isopropyl-2-nitrobenzoic acid.

Table 2: Reaction Metrics Comparison

MetricNitrile HydrolysisOxidative Demethylation
Starting Material 4-Isopropyl-2-nitrobenzonitrile2-Nitro-p-cymene
Reagents H2SO4, Acetic Acid, WaterKOH, tert-Butyl alcohol, O2 gas
Reaction Conditions Reflux (~100-110°C), 72 hours50 °C, 4 hours
Reported Yield ~73%[1]Moderate (Conversion dependent)[2]

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . By utilizing phase-switching acid-base extractions, the protocols intrinsically verify the success of the reaction; unreacted starting materials are purged in the organic waste, while only the successfully formed carboxylic acid is isolated.

Protocol 1: Hydrolysis of 4-Isopropyl-2-nitrobenzonitrile

Adapted from patent literature by Abbott Laboratories[1].

  • Reaction Setup: Dissolve 1.746 g (9.18 mmol) of 4-isopropyl-2-nitrobenzonitrile in 24 mL of a 2:1:1 (v/v/v) mixture of water, acetic acid, and concentrated sulfuric acid.

  • Execution: Heat the mixture at reflux for exactly 72 hours.

  • Quenching: Cool the reaction to room temperature and pour it onto 80 mL of ice water.

  • Self-Validating Isolation (Phase 1): Adjust the aqueous mixture to pH 12 using 6N aqueous NaOH. Wash the basic solution with ethyl ether (3 x 50 mL). Logic: At pH 12, the product exists as a water-soluble sodium carboxylate. Unreacted nitrile and neutral byproducts remain organic-soluble and are discarded with the ether wash[1].

  • Self-Validating Isolation (Phase 2): Acidify the isolated aqueous phase to pH 2 using concentrated HCl. Extract the newly protonated product with ethyl ether (2 x 75 mL). Logic: The sudden precipitation/partitioning into the ether layer confirms the presence of the acidic functional group[1].

  • Purification: Dry the ethereal extracts over anhydrous magnesium sulfate (MgSO4), filter, and concentrate via rotary evaporation. Co-concentrate the residue with methylene chloride (5 mL) and hexanes (100 mL) three times.

  • Drying: Dry under high vacuum to afford the product as an off-white solid (Yield: ~1.402 g, 73%)[1].

WorkupProtocol Step1 Crude Reaction Mixture (Highly Acidic) Step2 Basify to pH 12 (6N NaOH) Wash with Ether Step1->Step2 Quench & Neutralize Step3 Aqueous Phase (Contains Deprotonated Product) Step2->Step3 Discard Organic Impurities Step4 Acidify to pH 2 (Conc. HCl) Extract with Ether Step3->Step4 Protonation of Carboxylate Step5 Organic Phase (Contains Protonated Product) Step4->Step5 Phase Transfer Step6 Dry (MgSO4), Filter, Evaporate Yield: 73% Off-White Solid Step5->Step6 Isolation

Fig 2: Self-validating acid-base extraction workflow for product isolation.

Protocol 2: Oxidative Demethylation of 2-Nitro-p-cymene

Adapted from US Patent 3629344A[2].

  • Reaction Setup: Combine 14.4 g (0.077 mol) of 2-nitro-p-cymene and 9.0 g (0.16 mol) of powdered potassium hydroxide (KOH) in 80 mL of tert-butyl alcohol.

  • Execution: Stir and heat the mixture to 50 °C. Introduce a continuous stream of pure oxygen gas under the surface of the liquid. Maintain for 4 hours[2].

  • Quenching & Extraction: Cool the solution and dilute with 250 mL of water. Extract the organic layer with carbon tetrachloride (CCl4) to remove unreacted starting materials and neutral dimers[2].

  • Isolation: Acidify the aqueous phase with hydrochloric acid. Extract the newly formed 4-isopropyl-2-nitrobenzoic acid with methylene chloride[2].

  • Purification: Concentrate the extract in vacuo to yield a semi-solid residue. Recrystallize from methanol to obtain a tan solid (Melting point: 95.5 to 98.5 °C)[2].

Toxicological & Handling Framework

As a nitroaromatic compound, strict adherence to safety protocols is mandatory. According to the ChemScene Safety Data Sheet[5], the following classifications apply:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5].

  • Incompatible Materials: Strong acids, strong alkalis, and potent oxidizing/reducing agents[5].

  • Storage Conditions: Keep containers tightly sealed in a cool, well-ventilated area, away from direct sunlight. Recommended storage is at room temperature[3][5].

  • Decomposition: Under fire conditions, the compound decomposes to emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide[5].

References

  • ChemicalBook. "4-Isopropyl-2-nitrobenzoic acid synthesis" (WO2008/133753).
  • ChemScene. "35480-95-6 | 4-Isopropyl-2-nitrobenzoic acid".
  • ChemSynthesis. "4-isopropyl-2-nitrobenzoic acid - Chemical Synthesis Database".
  • ChemScene. "Safety Data Sheet - ChemScene".
  • US Patent Office. "US3629344A - Oxidative demethylation of methyl groups ortho to a nitro group".

Sources

Foundational

Comprehensive Solubility Profile and Thermodynamic Behavior of 4-Isopropyl-2-nitrobenzoic Acid in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Content Type: Technical Whitepaper Executive Summary In the development of active pharmaceutical ingredients (APIs) and complex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and complex agrochemicals, 4-Isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6) frequently serves as a critical synthetic building block. Designing scalable purification, extraction, and crystallization processes requires a rigorous understanding of its phase-equilibrium behavior. Because direct, peer-reviewed empirical solubility data for this specific compound is currently sparse in open literature, this whitepaper synthesizes predictive thermodynamic modeling, structural analog benchmarking, and field-proven experimental methodologies to establish a highly reliable solubility framework.

Molecular Architecture and Solvation Thermodynamics

To predict the solubility of 4-Isopropyl-2-nitrobenzoic acid, we must first deconstruct its molecular architecture. The molecule presents a fascinating thermodynamic dichotomy:

  • Hydrophobic/Lipophilic Domain: The aromatic ring and the bulky para-isopropyl group drive strong dispersion forces ( δd​ ) and significantly increase the compound's lipophilicity compared to unsubstituted benzoic acid.

  • Polar/Hydrogen-Bonding Domain: The ortho-nitro group acts as a strong electron-withdrawing group and hydrogen-bond acceptor, while the carboxylic acid moiety acts as both a hydrogen-bond donor and acceptor ( δp​ , δh​ ).

The Thermodynamic Cycle of Dissolution

The dissolution of this crystalline solid into an organic solvent is governed by the disruption of its crystal lattice and the subsequent formation of solute-solvent cavities. Highly polar, aprotic solvents (like DMF or NMP) excel at dissolving such compounds because their strong dipole moments effectively solvate the nitro and carboxylic acid groups without requiring the energetic penalty of breaking solvent-solvent hydrogen bond networks[1].

Thermodynamics Solid Crystalline Solute (Lattice Energy) Cavity Solvent Cavity (Endothermic ΔH) Solid->Cavity Disruption Solvated Solvated Complex (Exothermic ΔH) Solid->Solvated ΔG_dissolution < 0 Cavity->Solvated Solvation Interactions

Thermodynamic cycle of solute dissolution driven by Gibbs free energy.

Predictive Solubility Benchmarking

In the absence of direct empirical data for CAS 35480-95-6, standard application science protocols dictate the use of validated structural analogs to model the solubility matrix[2]. By analyzing the thermodynamic behavior of 3-methyl-4-nitrobenzoic acid[1], 3-methyl-2-nitrobenzoic acid[3], and 3-nitrobenzoic acid[4], we can establish a highly accurate predictive profile.

For nitro-substituted benzoic acids, solubility universally obeys the following hierarchy based on Hansen Solubility Parameters (HSPs) and Kamlet-Taft solvent parameters: Amides (DMF, NMP) > Cyclic Ethers (1,4-Dioxane) > Ketones (Acetone) > Esters (Ethyl Acetate) > Alcohols (Methanol > Ethanol) > Aromatics (Toluene) > Water [1][4].

Table 1: Predictive Mole Fraction Solubility ( x×103 ) Benchmark

Note: Data is synthesized from structurally analogous nitrobenzoic acids to serve as a predictive baseline for 4-Isopropyl-2-nitrobenzoic acid across standard process temperatures.

SolventPolarity Index283.15 K (10°C)298.15 K (25°C)313.15 K (40°C)Solvation Mechanism
N,N-Dimethylformamide 6.4~ 85.0~ 140.5~ 210.0Strong dipole-dipole; H-bond acceptor
Acetone 5.1~ 35.2~ 58.4~ 92.1Dipole-dipole; Moderate H-bond acceptor
Ethyl Acetate 4.4~ 18.5~ 32.0~ 55.3Weak dipole; Favorable dispersion forces
Methanol 5.1~ 12.0~ 22.5~ 41.0Protic H-bond donor/acceptor
Toluene 2.4~ 1.5~ 3.2~ 7.8 π−π stacking; Dispersion forces
Water 10.2< 0.1< 0.2< 0.5Highly unfavorable hydrophobic penalty

Causality Insight: The isopropyl group significantly reduces solubility in highly polar protic solvents (like water) compared to un-alkylated analogs due to the entropic penalty of hydrophobic cavity formation. Conversely, it enhances solubility in moderately non-polar solvents like ethyl acetate and toluene via favorable dispersion interactions ( δd​ ).

The Self-Validating Experimental Protocol

To transition from predictive models to empirical certainty for your specific polymorphic form of 4-Isopropyl-2-nitrobenzoic acid, you must execute a rigorous Isothermal Saturation (Shake-Flask) protocol[2].

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . Relying on a single time-point or a single analytical method introduces systemic risk. The following protocol utilizes orthogonal validation (Gravimetry + HPLC) and kinetic convergence checks.

Step-by-Step Methodology

Phase 1: Isothermal Equilibration

  • Preparation: Add an excess amount of 4-Isopropyl-2-nitrobenzoic acid (approx. 2-3x the predicted solubility limit) into 20 mL amber glass vials to prevent potential UV-induced degradation of the nitro group.

  • Solvent Addition: Add 10.0 mL of the target organic solvent (HPLC grade, moisture <0.05%).

  • Agitation: Seal the vials tightly and submerge them in a thermostatic shaking water bath (accuracy ±0.05 K). Agitate at 150 rpm.

  • Kinetic Validation: Prepare triplicate vials for 24h, 48h, and 72h time points. Equilibrium is only proven when the concentration variance between the 48h and 72h samples is statistically insignificant ( p>0.05 ).

Phase 2: Phase Separation & Sampling 5. Settling: Cease agitation and allow the vials to sit isothermally for 24 hours. This ensures micro-crystals settle, preventing artificially inflated solubility readings. 6. Filtration: Extract 2.0 mL of the supernatant using a pre-warmed glass syringe equipped with a 0.22 µm PTFE filter. Causality Note: The syringe and filter must be pre-warmed to the exact bath temperature; a cold syringe will cause immediate localized supersaturation and precipitation, ruining the sample.

Phase 3: Orthogonal Quantification 7. HPLC-UV Analysis (Primary): Dilute a precise aliquot of the filtrate with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear dynamic range of your UV detector (typically 254 nm for nitroaromatics). 8. Gravimetric Analysis (Secondary): Dispense a known mass of the remaining filtrate into a pre-weighed glass petri dish. Evaporate the solvent in a vacuum oven at 40°C until a constant mass is achieved[2]. Compare the gravimetric mass fraction against the HPLC concentration to rule out solvent entrapment or solute degradation.

Protocol Eq 1. Isothermal Equilibration 72h Agitation Sep 2. Phase Separation 24h Settling + Warm Filtration Eq->Sep Quant 3. Dual Quantification HPLC-UV & Gravimetry Sep->Quant Val 4. Self-Validation Time-Point Convergence Check Quant->Val

Self-validating isothermal shake-flask workflow for solubility determination.

Application in Process Chemistry: Crystallization Strategy

Understanding this solubility profile directly informs downstream processing:

  • Anti-Solvent Crystallization: The steep solubility cliff between DMF/Acetone and Water/Toluene makes 4-Isopropyl-2-nitrobenzoic acid an ideal candidate for anti-solvent crystallization. Dissolving the crude API intermediate in minimal Acetone and slowly dosing in Water or cold Heptane will force a high-yield, high-purity crystallization.

  • Cooling Crystallization: Solvents like Ethyl Acetate and Methanol show a strong temperature-dependent solubility gradient (as modeled by the Apelblat equation)[1][3]. This makes them excellent candidates for traditional cooling crystallization, allowing for controlled nucleation and optimal crystal habit formation.

References

  • Zhang, X., et al. "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids." ResearchGate. Available at:[Link]

  • ideXlab. "Solubilities of 3-methyl-4-Nitrobenzoic Acid in twelve organic solvents." ideXlab. Available at: [Link]

  • He, et al. "Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties." ResearchGate. Available at:[Link]

Sources

Exploratory

Potential Pharmaceutical Applications of 4-Isopropyl-2-nitrobenzoic Acid: A Technical Guide to Synthesis and Drug Development

Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of synthesizing complex Active Pharmaceutical Ingredients (APIs). 4-Isopropyl-2-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of synthesizing complex Active Pharmaceutical Ingredients (APIs). 4-Isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6) serves as a highly specialized, bifunctional intermediate. The unique spatial arrangement of its nitro and carboxylic acid groups, coupled with the lipophilic isopropyl moiety at the para position, makes it an indispensable precursor for synthesizing substituted anthranilic acids and complex heterocyclic scaffolds.

This whitepaper explores the core pharmaceutical applications of 4-isopropyl-2-nitrobenzoic acid, focusing on its critical role in the development of 2-amino-4H-3,1-benzoxazin-4-ones—a class of potent C1r serine protease inhibitors targeted at halting the neuropathology of Alzheimer's disease [1].

The Biological Target: C1r Serine Protease and Alzheimer's Disease

The classical complement pathway is a highly regulated cascade of immune responses. In the context of Alzheimer's disease (AD), the deposition of β-amyloid peptides into plaques does not merely cause physical neuronal disruption; it actively triggers the complement system.

The activation requires the interaction of the C1q subunit with the β-amyloid complex, which subsequently activates the C1r serine protease . C1r acts as the primary catalyst at the beginning of the complement cascade. If left unchecked, this cascade leads to the formation of a membrane attack complex, causing sublethal and lethal neuronal damage, increased vascular permeability, and severe neuroinflammation [1].

By utilizing derivatives of 4-isopropyl-2-nitrobenzoic acid, researchers have successfully synthesized 4H-3,1-benzoxazin-4-ones that selectively inhibit C1r, thereby cutting off the neurotoxic complement cascade at its source.

G A β-Amyloid Plaques (Alzheimer's Pathology) B C1q Subunit Binding A->B C C1r Serine Protease Activation B->C D C1s Activation C->D E Complement Cascade Propagation D->E F Membrane Attack Complex & Neuroinflammation E->F Inhibitor Benzoxazin-4-one Inhibitors Inhibitor->C Inhibits

Complement cascade activation by β-amyloid and targeted C1r inhibition.

Quantitative Data & Structure-Activity Relationship (SAR)

The transformation of nitrobenzoic acid derivatives into benzoxazinones yields compounds with significantly enhanced hydrolytic stability and target selectivity. The table below summarizes the comparative potency of various benzoxazin-4-one derivatives synthesized from substituted nitrobenzoic acids, evaluated against the reference complement inhibitor FUT-175 [1].

Compound / IntermediateTarget ApplicationRole in CascadePotency (Relative to FUT-175)Reference
4-Isopropyl-2-nitrobenzoic acid API PrecursorN/AN/A (Building Block)[1]
7-Chloro-benzoxazin-4-one (32) C1r InhibitorBlocks C1r ProteaseSuperior Potency[1]
7-Methyl-benzoxazin-4-one (37) C1r InhibitorBlocks C1r ProteaseSuperior Potency[1]
FUT-175 (Nafamostat) Broad Serine Protease InhibitorNon-specificBaseline[1]

Note: The lipophilic nature of alkyl groups (like the isopropyl group derived from 4-isopropyl-2-nitrobenzoic acid) at the 7-position of the benzoxazinone ring enhances membrane permeability and fits favorably within the hydrophobic pocket of the C1r active site.

Chemical Synthesis & Transformation Workflows

The journey from a raw starting material to a highly specific C1r inhibitor requires a meticulously controlled synthetic route. 4-Isopropyl-2-nitrobenzoic acid is typically synthesized via the harsh acid-catalyzed hydrolysis of 4-isopropyl-2-nitrobenzonitrile.

Once isolated, the nitro group is catalytically reduced to an amine, yielding 2-amino-4-isopropylbenzoic acid (an anthranilic acid derivative). This intermediate is subsequently cyclized using an isocyanate or phosgene equivalent to form the active 4H-3,1-benzoxazin-4-one pharmacophore.

G Nitrile 4-Isopropyl-2- nitrobenzonitrile Acid 4-Isopropyl-2- nitrobenzoic acid (CAS: 35480-95-6) Nitrile->Acid Hydrolysis (H2SO4/AcOH/H2O) Amine 2-Amino-4- isopropylbenzoic acid Acid->Amine Reduction (H2, Pd/C) API 7-Isopropyl-2-amino- benzoxazin-4-one Amine->API Cyclization (Isocyanate)

Synthetic workflow from nitrile precursor to benzoxazinone active pharmaceutical ingredient.

Experimental Protocols: A Self-Validating System

As an application scientist, it is critical to recognize that a protocol is not merely a list of instructions, but a sequence of chemically logical, self-validating steps. The following methodology for the synthesis and isolation of 4-Isopropyl-2-nitrobenzoic acid is engineered to ensure high yield and purity by exploiting the pKa of the target molecule [1].

Protocol: Synthesis of 4-Isopropyl-2-nitrobenzoic acid via Nitrile Hydrolysis

Objective: To hydrolyze 4-isopropyl-2-nitrobenzonitrile into the corresponding carboxylic acid while preventing the degradation of the isopropyl moiety.

Step 1: Acid-Catalyzed Hydrolysis

  • Action: Dissolve 4-isopropyl-2-nitrobenzonitrile (approx. 9.18 mmol) in 24 mL of a 2:1:1 (v/v/v) mixture of water, glacial acetic acid, and concentrated sulfuric acid. Heat the mixture at reflux for 72 hours.

  • Causality: The nitrile carbon is highly electrophilic. Sulfuric acid protonates the nitrile nitrogen, vastly increasing the electrophilicity of the carbon, allowing water to attack and form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. Acetic acid acts as a co-solvent to maintain the solubility of the lipophilic starting material in the aqueous acidic environment.

Step 2: Alkaline Quench and Impurity Extraction (Self-Validation Checkpoint)

  • Action: Cool the reaction to room temperature and pour it over 80 mL of crushed ice. Adjust the solution strictly to pH 12 using 6N aqueous sodium hydroxide. Wash the aqueous layer with ethyl ether (3 x 50 mL) and discard the organic washes.

  • Causality: At pH 12, the newly formed 4-isopropyl-2-nitrobenzoic acid is fully deprotonated into a highly water-soluble sodium carboxylate salt. Unreacted starting material (nitrile) and non-acidic byproducts remain neutral and partition into the ethyl ether. Discarding the ether layer effectively purifies the product without the need for column chromatography.

Step 3: Acidification and Product Recovery

  • Action: Carefully acidify the aqueous phase to pH 2 using concentrated hydrochloric acid. Extract the resulting milky suspension with ethyl ether (2 x 75 mL).

  • Causality: The pKa of 2-nitrobenzoic acid derivatives is typically around 2.2 to 3.5. Dropping the pH to 2 ensures complete protonation of the carboxylate ion. The molecule loses its charge, becomes highly lipophilic due to the isopropyl group, and crashes out of the aqueous phase, partitioning cleanly into the fresh ethyl ether.

Step 4: Desiccation and Isolation

  • Action: Combine the ethereal extracts, dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate via rotary evaporation. Co-concentrate the residue with a mixture of methylene chloride and hexanes to remove residual acetic acid, then dry under high vacuum.

  • Causality: MgSO4​ acts as a chemical sponge, irreversibly binding trace water. Co-evaporation with hexanes forms an azeotrope-like effect that strips away stubborn solvent traces, yielding the title compound as an off-white solid (Typical Yield: ~73%).

Conclusion

4-Isopropyl-2-nitrobenzoic acid is far more than a simple catalog chemical; it is a precision-engineered building block. Its strategic application in the synthesis of 2-amino-4H-3,1-benzoxazin-4-ones demonstrates its value in targeting the C1r serine protease. By understanding the causality behind its chemical behavior—from pH-dependent solubility to specific steric and electronic effects—drug development professionals can leverage this intermediate to design next-generation therapeutics aimed at halting the progression of Alzheimer's disease and other complement-mediated pathologies.

References

  • Hays, S. J., Caprathe, B. W., Gilmore, J. L., Amin, N., Emmerling, M. R., Michael, W., Nadimpalli, R., Nath, R., Raser, K. J., Stafford, D., Watson, D., Wang, K., & Jaen, J. C. (1998). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of Medicinal Chemistry, 41(7), 1060–1067.[Link]

Foundational

Crystal Structure Analysis of 4-Isopropyl-2-nitrobenzoic Acid: A Supramolecular and Crystallographic Guide

Executive Summary 4-Isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6) is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug development. Characterized by a carboxylic acid, an o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6) is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug development. Characterized by a carboxylic acid, an ortho-nitro group, and a para-isopropyl moiety, its three-dimensional architecture is governed by a delicate balance of severe steric hindrance and hydrophobic packing. This whitepaper provides a rigorous, field-proven framework for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and supramolecular characterization of this compound.

Chemical Context & Structural Rationale

The molecular geometry and subsequent crystal packing of 4-isopropyl-2-nitrobenzoic acid are dictated by two competing structural features:

  • The Ortho Effect (Steric Hindrance): The proximity of the bulky nitro group at C2 to the carboxylic acid at C1 induces significant steric strain. To minimize this repulsive clash, the nitro group and the carboxylate moiety are forced out of the aromatic plane. Crystallographic studies on analogous ortho-substituted nitrobenzoic acids (such as 3-chloro-2-nitrobenzoic acid) demonstrate that the nitro group can exhibit a dihedral angle approaching 86°–88° relative to the benzene ring[1]. This nearly perpendicular orientation is critical to prevent the nitro oxygen atoms from sterically clashing with the carboxylate oxygen atoms, deeply influencing the molecule's hydrogen-bonding trajectory[2].

  • Hydrophobic Packing: The para-isopropyl group introduces a bulky, non-polar domain. In biological contexts, such as the binding of para-substituted benzoic acids to cytochrome P450 enzymes, this hydrophobic tail dictates the molecule's orientation within non-polar binding pockets[3]. In the solid state, the isopropyl group drives the formation of non-polar layers via van der Waals interdigitation. However, its rotational flexibility makes it highly susceptible to positional disorder at room temperature.

Crystallization Methodology

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation rate is essential. The following self-validating protocol utilizes antisolvent vapor diffusion to balance the strong hydrogen-bond donating/accepting capabilities of the molecule.

Causality of Solvent Selection: A binary system of Ethyl Acetate (polar aprotic) and n-Hexane (non-polar) is selected. Ethyl acetate ensures complete dissolution and acts as a weak hydrogen-bond acceptor, preventing premature, chaotic precipitation without permanently outcompeting the strong O-H···O homosynthons. n-Hexane acts as the antisolvent, slowly increasing the solution's supersaturation to yield macroscopic, defect-free blocks.

Step-by-Step Protocol: Antisolvent Vapor Diffusion
  • Dissolution: Dissolve 50 mg of high-purity (>97%) 4-isopropyl-2-nitrobenzoic acid in 2.0 mL of Ethyl Acetate in a 5 mL glass vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner crystallization tube. Rationale: Removing heterogeneous nucleation sites (e.g., microscopic dust) prevents rapid, low-quality crystal showers, forcing the system to rely on controlled homogeneous nucleation.

  • Antisolvent Chamber: Place the inner tube into a larger 20 mL outer vial containing 5.0 mL of n-Hexane.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store in a vibration-free, temperature-controlled environment (298 K) in the dark.

  • Harvesting: After 5–7 days, inspect the inner tube for block-like or prismatic crystals.

SCXRD_Workflow A 1. Compound Synthesis & Verification (>97% Purity) B 2. Solvent Screening (EtOAc / n-Hexane System) A->B C 3. Vapor Diffusion Crystallization (298 K) B->C D 4. Crystal Selection via Polarized Light Microscopy C->D E 5. SCXRD Data Collection (Cryogenic, 100-150 K) D->E F 6. Structure Solution (SHELXT) & Refinement (SHELXL) E->F

Figure 1: Step-by-step workflow for the crystallization and SCXRD analysis of the target compound.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal is identified exhibiting uniform extinction under polarized light, the SCXRD analysis proceeds as follows:

  • Mounting: Coat the crystal in a drop of perfluoropolyether cryo-oil and mount it on a MiTeGen polyimide loop. Rationale: The oil displaces the mother liquor, preventing the crystal from cracking due to solvent evaporation, and acts as a cryoprotectant during flash-cooling.

  • Cryo-Cooling: Flash-cool the crystal to 100–150 K using an N₂ cryostream. Rationale: Cryogenic temperatures are mandatory to freeze the rotational dynamics of the isopropyl methyl groups, minimizing atomic displacement parameters (ADPs) and preventing positional disorder in the electron density map.

  • Data Collection: Utilize Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation on a diffractometer equipped with a photon-counting pixel array detector.

  • Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all hydrogen atoms on the isopropyl group are modeled using riding coordinates, while the carboxylic acid proton is freely refined if data quality permits.

Anticipated Supramolecular Synthons

The supramolecular architecture of 4-isopropyl-2-nitrobenzoic acid is a hierarchical assembly of strong and weak interactions:

  • Primary Synthon: The fundamental building block of the lattice is the classic centrosymmetric R22​(8) carboxylic acid dimer, formed via robust O-H···O hydrogen bonds.

  • Secondary Synthon: Due to the severe steric twist of the ortho-nitro group, its oxygen atoms are highly exposed and act as potent acceptors for weak aromatic C-H···O hydrogen bonds. This phenomenon is a well-documented driver of molecular recognition in solid-state nitroaromatics, stabilizing extended 1D chains or 2D sheets[4].

  • Tertiary Packing: The 1D/2D networks stack into a 3D lattice driven by the hydrophobic interdigitation of the para-isopropyl groups and offset π-π stacking of the electron-deficient aromatic rings.

Supramolecular_Assembly M1 Monomer (Twisted Nitro) Dimer R2,2(8) Dimer (O-H...O) M1->Dimer Strong H-Bonding (~2.65 Å) Chain 1D Chain (C-H...O Nitro) Dimer->Chain Weak C-H...O Interactions Lattice 3D Lattice (Hydrophobic Packing) Chain->Lattice Isopropyl Interdigitation & π-π Stacking

Figure 2: Hierarchical supramolecular assembly pathway driven by hydrogen bonding and sterics.

Quantitative Data Summary

Based on the crystallographic behavior of closely related ortho-nitro and para-alkyl substituted benzoic acids, the following parameters are anticipated for the refined structure.

Table 1: Anticipated Crystallographic Parameters

ParameterExpected Range / ValueRationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, sterically hindered substituted benzoic acids.
Space Group P21​/c or P1ˉ Highly favored by the formation of centrosymmetric carboxylic acid dimers.
Temperature 100–150 KRequired to suppress the thermal rotational disorder of the isopropyl group.
Nitro Dihedral Angle 65° – 88°Forced out of the aromatic plane by the adjacent carboxylic acid group.

Table 2: Expected Hydrogen Bond Geometry

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle (°)
Primary Dimer O-H (Carboxyl)O (Carboxyl)2.60 – 2.68> 170°
Secondary Chain C-H (Aromatic)O (Nitro)3.20 – 3.40130° – 150°
Tertiary Packing C-H (Isopropyl)π (Aromatic Ring)~ 3.50Variable

References

  • Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives. National Institutes of Health (NIH) / PMC.1

  • Crystal structure of CYP199A2, a para-substituted benzoic acid oxidizing cytochrome P450 from Rhodopseudomonas palustris. National Institutes of Health (NIH) / PubMed.3

  • Molecular recognition via C–H ⋯ O hydrogen bonding. Crystal structure of the 1:1 complex 4-nitrobenzoic acid–4-(N,N-dimethylamino)benzoic acid. RSC Publishing.4

  • 2-nitro-6-(trifluoromethyl)benzoic Acid - Structural Aspects & Ortho Effect. Benchchem.2

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for 4-Isopropyl-2-nitrobenzoic Acid: A Mechanistic and Practical Guide

Strategic Overview & Retrosynthetic Rationale 4-Isopropyl-2-nitrobenzoic acid is a critical building block in medicinal chemistry, frequently utilized in the synthesis of benzoxazinones and C1r serine protease inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

4-Isopropyl-2-nitrobenzoic acid is a critical building block in medicinal chemistry, frequently utilized in the synthesis of benzoxazinones and C1r serine protease inhibitors for neurodegenerative disease research ()[1].

When designing a scalable synthesis for this compound, a common pitfall is attempting the direct nitration of 4-isopropylbenzoic acid (cumic acid). In cumic acid, the isopropyl group directs electrophilic attack to its ortho positions (C3/C5), and the carboxylic acid directs to its meta positions (also C3/C5). This synergistic directing effect exclusively yields 4-isopropyl-3-nitrobenzoic acid, making direct nitration unviable for the 2-nitro target.

To achieve the correct regiochemistry, a robust, three-step sequence starting from 4-bromocumene (1-bromo-4-isopropylbenzene) is required. This route leverages steric hindrance to control nitration regioselectivity, followed by a Rosenmund-von Braun cyanation, and concludes with a harsh acidic hydrolysis.

Reaction Workflow

SynthesisWorkflow A 4-Bromocumene (Starting Material) B 1-Bromo-4-isopropyl- 2-nitrobenzene A->B HNO3, H2SO4 0-5 °C Regioselective Nitration C 4-Isopropyl-2- nitrobenzonitrile B->C CuCN, DMF 150 °C Cyanation D 4-Isopropyl-2- nitrobenzoic acid (Target) C->D H2SO4, AcOH, H2O Reflux, 72h Acidic Hydrolysis

Figure 1: Three-step scalable synthesis workflow for 4-Isopropyl-2-nitrobenzoic acid.

Step-by-Step Experimental Protocols & Causality

Step 1: Regioselective Nitration of 4-Bromocumene

Causality & Mechanism: In 4-bromocumene, the isopropyl group is electronically activating, while the bromo group is deactivating. Electronically, the nitronium ion ( NO2+​ ) should attack ortho to the isopropyl group. However, the isopropyl group's massive steric bulk physically blocks the C3 and C5 positions. Consequently, the reaction is entirely sterically driven, forcing nitration to occur ortho to the smaller bromo group (C2), yielding 1-bromo-4-isopropyl-2-nitrobenzene. Strict temperature control (0–5 °C) is mandatory to prevent oxidative degradation and dinitration.

Protocol:

  • Charge a jacketed reactor with concentrated sulfuric acid (H₂SO₄, 3.0 equiv) and cool to 0 °C.

  • Slowly add concentrated nitric acid (HNO₃, 1.1 equiv) dropwise, maintaining the internal temperature below 5 °C to form the mixed acid (nitronium ion generation).

  • Add 4-bromocumene (1.0 equiv) dropwise over 1 hour. Maintain vigorous stirring at 0–5 °C for an additional 2 hours.

  • Self-Validating QC: Quench an aliquot in ice water and extract with EtOAc. TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting material ( Rf​≈0.9 ) and a new product spot ( Rf​≈0.6 ).

  • Pour the reaction mixture over crushed ice. Extract the aqueous layer with dichloromethane (3x), wash the combined organic layers with saturated aqueous NaHCO₃ until pH 7 is reached, dry over MgSO₄, and concentrate to afford 1-bromo-4-isopropyl-2-nitrobenzene.

Step 2: Rosenmund-von Braun Cyanation

Causality & Mechanism: The conversion of the aryl bromide to an aryl nitrile is achieved using Copper(I) cyanide (CuCN). The presence of the ortho-nitro group is highly advantageous here; its strong electron-withdrawing nature lowers the electron density of the aromatic ring, stabilizing the Meisenheimer-like transition state and accelerating the nucleophilic aromatic substitution. Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the CuCN complex and stabilize the transition state.

Protocol:

  • In a dry, argon-purged flask, dissolve 1-bromo-4-isopropyl-2-nitrobenzene (1.0 equiv) in anhydrous DMF (10 volumes).

  • Add CuCN (1.5 equiv) in one portion.

  • Heat the mixture to reflux (approx. 150 °C) for 6–8 hours.

  • Cool the reaction to room temperature and quench by pouring into a solution of ethylene diamine and water (1:3 v/v) to chelate the copper salts, preventing emulsion formation during extraction.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via short-path distillation or silica plug to yield 4-isopropyl-2-nitrobenzonitrile.

Step 3: Acid-Catalyzed Hydrolysis of Nitrile

Causality & Mechanism: Nitriles flanked by an ortho-nitro group are notoriously resistant to standard basic hydrolysis. The bulky nitro group sterically shields the nitrile carbon, and its electron-rich oxygen atoms electrostatically repel incoming hydroxide nucleophiles. Therefore, a harsh acidic hydrolysis is required ()[2]. Acetic acid is utilized as a co-solvent to ensure the lipophilic nitrile remains fully dissolved in the aqueous sulfuric acid matrix at reflux.

Protocol:

  • Dissolve 4-isopropyl-2-nitrobenzonitrile (1.0 equiv) in a 2:1:1 (v/v/v) mixture of water, glacial acetic acid, and concentrated sulfuric acid (approx. 15 volumes total).

  • Heat the mixture at reflux for 72 hours.

  • Cool the reaction to room temperature and pour onto ice water.

  • Self-Validating Purification (Acid-Base Workup): Adjust the aqueous mixture to pH 12 using 6N aqueous NaOH. Wash the basic aqueous phase with diethyl ether (3x) to remove unreacted nitrile and neutral organic impurities.

  • Acidify the aqueous phase to pH 2 using concentrated HCl. The target carboxylic acid will precipitate.

  • Extract the acidified aqueous phase with diethyl ether (2x). Dry the ethereal extracts over MgSO₄, filter, and concentrate via rotary evaporation. Co-concentrate with hexanes to remove residual acetic acid, yielding pure 4-isopropyl-2-nitrobenzoic acid as an off-white solid (Yield: ~73%)[2].

Quantitative Data & Analytical Validation

To ensure batch-to-batch reproducibility, the following analytical markers should be verified at each stage of the synthesis:

Intermediate / ProductExpected YieldKey Analytical Marker (¹H NMR / IR)In-Process QC Check
1-Bromo-4-isopropyl-2-nitrobenzene 80–85%IR: Strong NO₂ stretches at 1530 & 1350 cm⁻¹TLC: Rf​ 0.6 (Hexanes/EtOAc 9:1)
4-Isopropyl-2-nitrobenzonitrile 75–80%IR: Sharp C≡N stretch at 2230 cm⁻¹HPLC: >95% purity (AUC)
4-Isopropyl-2-nitrobenzoic acid 70–75%¹H NMR (DMSO-d₆): δ 13.70 (br s, 1H, COOH), 7.83 (d, J=1.47 Hz, 1H), 1.23 (d, J=6.62 Hz, 6H)Acid-base titration, Melting Point

Note: The ¹H NMR meta-coupling constant ( J=1.47 Hz) at δ 7.83 is a definitive structural confirmation of the 1,2,4-trisubstitution pattern, validating that nitration occurred exclusively at the 2-position[2].

References

  • Abbott Laboratories. (2008). WO2008/133753 A2: Novel compounds. World Intellectual Property Organization.
  • Hays, S. J., Caprathe, B. W., Gilmore, J. L., Amin, N., Emmerling, M. R., Michael, W., Nadimpalli, R., Nath, R., Raser, K. J., Stafford, D., Watson, D., Wang, K., & Jaen, J. C. (1998). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of Medicinal Chemistry, 41(7), 1060-1067. DOI: 10.1021/jm970394d. URL:[Link]

Sources

Application

Application Note: Nitration of 4-Isopropylbenzoic Acid and Isolation of the Trace 2-Nitro Isomer

Executive Summary The synthesis of 4-isopropyl-2-nitrobenzoic acid via the direct electrophilic aromatic substitution (EAS) of 4-isopropylbenzoic acid (cumic acid) presents a profound mechanistic challenge. Due to compet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-isopropyl-2-nitrobenzoic acid via the direct electrophilic aromatic substitution (EAS) of 4-isopropylbenzoic acid (cumic acid) presents a profound mechanistic challenge. Due to competing directing group effects, direct nitration overwhelmingly yields the 3-nitro isomer. While de novo commercial synthesis of the 2-nitro isomer typically relies on the hydrolysis of 2-nitro-4-isopropylbenzonitrile 1[1], drug development professionals frequently need to isolate the 2-nitro isomer as a critical impurity standard directly from the nitration matrix. This application note provides a self-validating, causality-driven protocol for the mixed-acid nitration of 4-isopropylbenzoic acid, coupled with the advanced downstream chromatographic isolation required to harvest the trace (<2%) 2-nitro isomer.

Mechanistic Rationale & Directing Group Conflicts

In classic EAS, regioselectivity is dictated by the electronic properties of existing substituents.

  • The Isopropyl Group (C4): An electron-donating group (EDG) via hyperconjugation, which activates the ring and directs incoming electrophiles to the ortho positions (C3 and C5).

  • The Carboxylic Acid (C1): An electron-withdrawing group (EWG), which deactivates the ring and directs electrophiles to the meta positions (C3 and C5).

Because both substituents synergistically direct the nitronium ion ( NO2+​ ) to the C3/C5 positions, 4-isopropyl-3-nitrobenzoic acid is formed as the overwhelming major product (>98%) 2[2]. Nitration at the C2 position to yield 4-isopropyl-2-nitrobenzoic acid is both electronically mismatched (meta to the activating group) and sterically hindered by the adjacent carboxyl moiety, making it a kinetic and thermodynamic anomaly.

NitrationPathway SM 4-Isopropylbenzoic Acid (Starting Material) Major 4-Isopropyl-3-nitrobenzoic acid (Major Product: >98%) Favored Regiochemistry SM->Major EAS at C3 (o- to Isopropyl, m- to COOH) Minor 4-Isopropyl-2-nitrobenzoic acid (Trace Isomer: <2%) Disfavored Regiochemistry SM->Minor EAS at C2 (m- to Isopropyl, o- to COOH) Reagents HNO3 / H2SO4 (Nitronium Ion NO2+) Reagents->SM 0-5 °C

Fig 1: Mechanistic pathway of 4-isopropylbenzoic acid nitration highlighting directing effects.

Quantitative Data & Reagent Matrix

Table 1: Reagent Stoichiometry for Nitration

Reagent MW ( g/mol ) Equivalents Amount Role / Causality
4-Isopropylbenzoic acid 164.20 1.0 5.0 g (30.4 mmol) Substrate. Must be completely dry to prevent acid dilution.
Sulfuric Acid (Conc. 98%) 98.08 Solvent 15.0 mL Solvent & Catalyst. Protonates HNO₃ to generate NO₂⁺.

| Nitric Acid (Fuming 90%) | 63.01 | 1.15 | 1.6 mL (35.0 mmol) | Electrophile source. Slight excess ensures full conversion. |

Table 2: Comparative Analytical Profile of Nitration Isomers | Property | 4-Isopropyl-3-nitrobenzoic acid (Major) | 4-Isopropyl-2-nitrobenzoic acid (Minor) | | :--- | :--- | :--- | | Aqueous Solubility | Highly insoluble (Forms robust COOH dimers) | Moderately soluble (Steric clash disrupts H-bonding) | | RP-HPLC Retention | Later eluting (More lipophilic) | Earlier eluting (Higher polarity) | | ¹H NMR (DMSO-d6) | Distinct 1,2,4-trisubstituted pattern | δ 7.66 (dd), 7.80 (d), 7.83 (d), 13.70 (br s) |

Self-Validating Experimental Protocol

The following procedure utilizes a mixed-acid nitration system, optimized to suppress oxidative cleavage of the benzylic C-H bond 3[3] and 4[4].

Workflow Step1 1. Nitrating Mixture Prep (H2SO4 + HNO3 at 0 °C) Step2 2. Electrophilic Aromatic Substitution (Add Substrate, <5 °C) Step1->Step2 Dropwise addition Step3 3. Aqueous Quench & Filtration (Precipitates Major 3-Nitro Isomer) Step2->Step3 1 hour, then pour on ice Step4 4. Filtrate Extraction (EtOAc extraction of Trace 2-Nitro Isomer) Step3->Step4 Retain acidic filtrate Step5 5. Preparative RP-HPLC (Isolation of 2-Nitro Isomer) Step4->Step5 Concentrate organic layer

Fig 2: Experimental workflow for the isolation of the trace 2-nitro isomer from direct nitration.

Step 1: Preparation of the Nitrating Mixture
  • Action: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 5.0 mL of concentrated H2​SO4​ . Cool the flask in an ice-salt bath to 0 °C.

  • Action: Slowly add 1.6 mL of fuming HNO3​ dropwise over 10 minutes.

  • Causality: Fuming nitric acid is used to minimize water content, which would otherwise dilute the sulfuric acid and stall the generation of the active electrophile ( NO2+​ ). The highly exothermic nature of this mixing requires strict temperature control to prevent acid boil-over.

Step 2: Electrophilic Aromatic Substitution
  • Action: In a separate 100 mL three-neck flask, dissolve 5.0 g of 4-isopropylbenzoic acid in 10.0 mL of concentrated H2​SO4​ at 0 °C.

  • Action: Attach an addition funnel and add the cold nitrating mixture dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality: The benzylic position of the isopropyl group is highly susceptible to oxidation by nitric acid. Exceeding 5 °C will lead to the oxidative cleavage of the isopropyl group, generating terephthalic acid derivatives.

  • Validation Checkpoint: After 1 hour of stirring at 0 °C, quench a 10 µL aliquot in 1 mL of water, extract with 1 mL of ethyl acetate (EtOAc), and analyze via LC-MS. The disappearance of the starting material mass ( m/z 163 [M-H]⁻) and the appearance of the nitro product ( m/z 208 [M-H]⁻) confirms reaction completion.

Step 3: Quenching and Crude Separation
  • Action: Pour the reaction mixture slowly over 150 g of crushed ice with vigorous stirring.

  • Action: Filter the resulting white/pale-yellow precipitate under vacuum. Wash the filter cake with cold water (3 × 20 mL).

  • Causality: The major product (4-isopropyl-3-nitrobenzoic acid) forms robust intermolecular hydrogen bonds, making it highly insoluble in cold water. It precipitates out almost quantitatively.

  • Critical Step: DO NOT DISCARD THE FILTRATE. The trace 4-isopropyl-2-nitrobenzoic acid resides primarily in the acidic aqueous filtrate. The ortho-nitro group sterically forces the carboxylic acid out of the aromatic plane, disrupting dimerization and significantly increasing its aqueous solubility.

Step 4: Extraction of the 2-Nitro Isomer
  • Action: Transfer the acidic filtrate to a separatory funnel and extract with EtOAc (3 × 50 mL).

  • Action: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude yellow oil/residue enriched in the 2-nitro isomer.

Downstream Isolation & Analytical Characterization

To obtain pure 4-isopropyl-2-nitrobenzoic acid, the crude residue from Step 4 must be subjected to Reverse-Phase Preparative HPLC.

  • Column: C18 Preparative Column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Water (0.1% TFA); Solvent B: Acetonitrile (0.1% TFA).

  • Gradient: 20% B to 60% B over 30 minutes.

  • Detection: UV at 254 nm.

  • Elution Order: The 2-nitro isomer elutes earlier than any residual 3-nitro isomer due to its disrupted planarity and higher relative polarity.

Validation of the 2-Nitro Isomer: Fractions corresponding to the early-eluting peak should be lyophilized. Confirm the identity of 4-isopropyl-2-nitrobenzoic acid via ¹H NMR (300 MHz, DMSO-d6). The definitive structural markers are the aromatic protons: a doublet of doublets at δ 7.66 ( J=8.09,1.84 Hz), a doublet at δ 7.80 ( J=7.72 Hz), and a finely split doublet at δ 7.83 ( J=1.47 Hz), which uniquely confirm the 1,2,4-substitution pattern with the nitro group adjacent to the carboxylic acid 1[1].

References

  • RSC Publishing. Cinnolines. Part XII. 4-Methylcinnolines (Mentions 3-nitro-4-isopropylbenzoic acid). Available at: [Link]

  • Truman ChemLab. Nitration of Benzoic Acid 2017. Available at: [Link]

  • Sciepub. Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. Available at: [Link]

Sources

Method

Application Note: Esterification Strategies for Sterically Hindered 4-Isopropyl-2-nitrobenzoic Acid

Executive Summary The esterification of 4-Isopropyl-2-nitrobenzoic acid presents a classic synthetic hurdle in drug development and materials science. The presence of an ortho-nitro group creates a formidable steric shie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of 4-Isopropyl-2-nitrobenzoic acid presents a classic synthetic hurdle in drug development and materials science. The presence of an ortho-nitro group creates a formidable steric shield around the carboxylic acid moiety, while its strong electron-withdrawing nature drastically reduces the nucleophilicity of the corresponding carboxylate. This application note details field-proven, self-validating methodologies to overcome these thermodynamic and kinetic barriers, providing researchers with robust protocols for high-yield esterification.

Mechanistic Challenges: The Steric and Electronic Barrier

Standard Fischer-Speier esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl carbon. For 4-Isopropyl-2-nitrobenzoic acid, this pathway is severely compromised:

  • Steric Shielding: The bulky ortho-nitro group physically blocks the approach trajectory of the incoming alcohol nucleophile, raising the activation energy required to form the tetrahedral intermediate. Standard Fischer esterification of such ortho-substituted nitrobenzoic acids often requires forcing conditions, such as azeotropic water removal at temperatures exceeding 100°C, and still suffers from poor yields[1].

  • Electronic Deactivation: The nitro group exerts a strong inductive and resonance electron-withdrawing effect, dropping the pKa of the acid to approximately 2.2[2]. While this makes the carbonyl carbon theoretically more electrophilic, the steric penalty dominates. Furthermore, if an SN​2 O-alkylation approach is attempted, this low pKa means the resulting carboxylate anion is a remarkably poor nucleophile.

Strategic Methodologies & Causality

To bypass these limitations, scientists must abandon the standard Fischer approach and utilize strategies that either shift the steric burden or generate hyper-reactive intermediates.

Strategy A: Base-Promoted O-Alkylation (The SN​2 Shift)

Instead of forcing an alcohol to attack the shielded carbonyl, this method deprotonates the acid, turning it into a nucleophile that attacks an alkyl halide. By doing so, the steric crowding at the transition state is shifted from the hindered carbonyl carbon to the unhindered alkyl halide. To overcome the poor nucleophilicity of the 2-nitrobenzoate anion, Cesium Carbonate ( Cs2​CO3​ ) is employed in a polar aprotic solvent (DMF). The large ionic radius of the cesium cation results in a loose ion pair, leaving the carboxylate "naked" and highly reactive[3].

Strategy B: Steglich Esterification (Acyl Transfer Catalysis)

For coupling with complex or sensitive alcohols where alkyl halides are unavailable, the Steglich esterification utilizing DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) is the gold standard. DCC activates the acid to an O-acylisourea intermediate. However, the ortho-nitro group prevents the alcohol from attacking this intermediate directly, which would normally lead to the dead-end N-acylurea byproduct via rearrangement. The Causality of DMAP: DMAP acts as an aggressive, sterically unencumbered nucleophile. It attacks the O-acylisourea faster than it can rearrange, forming an acylpyridinium ion . This positively charged intermediate effectively "pushes" the electrophilic center away from the steric bulk of the nitro group, exposing it for facile attack by the alcohol.

Strategy C: Mukaiyama Oxidation-Reduction Condensation

When the target alcohol is also sterically hindered (e.g., tertiary alcohols), both O-alkylation and Steglich methods may fail. The Mukaiyama condensation utilizes phenyl diphenylphosphinite ( PhOPPh2​ ) and an oxidant like DEAD (Diethyl azodicarboxylate). This generates a highly reactive alkoxyphosphonium intermediate that readily condenses with 2-nitrobenzoic acid derivatives, remarkably proceeding with complete inversion of stereochemical configuration at the alcohol center[4].

Quantitative Method Comparison

MethodologyReagents / CatalystBest Suited ForTypical YieldReaction TimeTemp
Fischer (Classic) H2​SO4​ , Excess R-OHPrimary, unhindered alcohols20 - 40%24 - 48 h>100°C
O-Alkylation Cs2​CO3​ , Alkyl Iodide, DMFPrimary/Secondary alkyl groups85 - 95%4 - 12 h25 - 60°C
Steglich DCC, DMAP, DCMComplex primary/secondary alcohols75 - 90%12 - 16 h0°C to RT
Mukaiyama PhOPPh2​ , DEAD, TolueneTertiary or highly hindered alcohols60 - 85%12 - 24 hRT

Experimental Protocols

Protocol 1: Cesium Carbonate-Mediated O-Alkylation

This protocol is a self-validating system: the reaction progress can be visually tracked by the dissolution of Cs2​CO3​ and the concurrent precipitation of fine, powdery Cesium Iodide (CsI).

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 4-Isopropyl-2-nitrobenzoic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add anhydrous Cs2​CO3​ (1.5 eq, 7.5 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. The solution will typically deepen in color (yellow/orange) as the carboxylate forms.

  • Alkylation: Add the desired alkyl iodide (1.2 eq, 6.0 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (or heat to 50°C for secondary halides) for 8 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Steglich Esterification (DCC/DMAP)

Critical Insight: Temperature control is vital here. Adding DCC at 0°C minimizes the exothermic formation of the O-acylisourea, preventing premature rearrangement to the inactive N-acylurea before DMAP can intervene.

  • Preparation: In a flame-dried flask under inert atmosphere, dissolve 4-Isopropyl-2-nitrobenzoic acid (1.0 eq, 5.0 mmol), the target alcohol (1.1 eq, 5.5 mmol), and DMAP (0.2 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Activation: Dissolve DCC (1.1 eq, 5.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature and stir for an additional 12 hours. A white precipitate of Dicyclohexylurea (DCU) will form, validating the activation step.

  • Workup: Filter the suspension through a pad of Celite to remove the bulk of the DCU. Wash the filter cake with cold DCM (10 mL).

  • Purification: Concentrate the filtrate. To remove trace DCU, resuspend the crude residue in cold diethyl ether (20 mL), filter again, and concentrate. Purify via flash column chromatography if necessary.

Mechanistic Visualization

Steglich Acid Hindered Acid (4-iPr-2-NO2-PhCOOH) O_Acyl O-Acylisourea (Sterically Shielded) Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl Acyl_Pyr Acylpyridinium Ion (Exposed Electrophile) O_Acyl->Acyl_Pyr + DMAP DMAP DMAP DMAP->Acyl_Pyr Ester Target Ester + DCU Byproduct Acyl_Pyr->Ester + R-OH Alcohol Alcohol (R-OH) Alcohol->Ester

Mechanistic pathway of DMAP-catalyzed Steglich esterification overcoming steric hindrance.

References

  • US3948972A - Esterification of nitrobenzoic acids Google Patents URL
  • On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials MDPI URL:[Link]

  • Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids Smith Scholarworks URL:[Link]

  • A NEW TYPE OF OXIDATION-REDUCTION CONDENSATION BY THE COMBINED USE OF PHENYL DIPHENYLPHOSPHINITE AND OXIDANT Teruaki Mukaiyama, Chemistry Letters URL:[Link]

Sources

Application

Application Note: Amide Coupling Strategies for 4-Isopropyl-2-nitrobenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The synthesis of complex active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the amidation of sterically hindered and electronically deactivated substrates. 4-Isopropyl-2-nitrobenzoic acid presents a unique dual-challenge in amide bond formation:

  • Steric Hindrance: The ortho-nitro group creates significant steric bulk directly adjacent to the carboxylate carbon, physically blocking the approach of bulky coupling reagents and incoming amine nucleophiles.

  • Electronic Effects: While the electron-withdrawing nitro group initially deactivates the carboxylic acid towards activation, once the activated intermediate (e.g., acyl chloride or mixed anhydride) is formed, the ortho-nitro group drastically enhances the electrophilicity of the carbonyl carbon, making it highly reactive [1].

To successfully couple 4-isopropyl-2-nitrobenzoic acid, the chosen reagent must be small enough to bypass the ortho-steric clash during the activation step, yet stable enough to prevent side reactions. This guide details three field-proven methodologies—utilizing Ghosez's Reagent , T3P , and HATU —each tailored to specific reaction scales and amine nucleophilicities.

Reagent Selection & Comparative Data

Selecting the appropriate coupling reagent dictates both the yield and the scalability of the reaction.

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): The "silver bullet" for extreme steric hindrance. It converts the carboxylic acid to an acyl chloride under completely neutral conditions. The small size of the chloride leaving group is ideal for attacking ortho-substituted aromatic systems [2].

  • T3P® (Propanephosphonic Acid Anhydride): The premier choice for process scale-up. It forms a compact mixed anhydride and generates highly water-soluble byproducts, eliminating the need for complex chromatography [3].

  • HATU: A standard uronium-based reagent that forms an HOAt active ester. While highly efficient for unhindered primary amines, repeated exposure to HATU can cause severe anaphylactic sensitization, requiring strict engineering controls[4].

Table 1: Comparative Analysis of Coupling Reagents for Ortho-Nitrobenzoic Acids
Coupling ReagentActive IntermediateSteric ToleranceAmine CompatibilityByproduct RemovalTypical Yield
Ghosez's Reagent Acyl ChlorideExceptionalPoor/Hindered AminesAqueous Wash / Silica85–95%
T3P (50% in EtOAc) Mixed AnhydrideHighPrimary/SecondarySimple Aqueous Wash75–90%
HATU OAt Active EsterModeratePrimary AminesLiCl Wash / Silica60–85%

Mechanistic & Decision Workflows

To ensure a self-validating experimental design, it is critical to map the activation pathways and logically select the reagent based on the specific amine partner.

G A 4-Isopropyl-2-nitrobenzoic acid (Sterically Hindered) B T3P / Base (Mixed Anhydride) A->B Mild Activation C Ghosez's Reagent (Acyl Chloride) A->C Neutral & Fast D HATU / DIPEA (Active Ester) A->D Standard E Amide Product B->E + Amine C->E + Amine D->E + Amine

Caption: Mechanistic activation pathways for sterically hindered ortho-nitrobenzoic acids.

DecisionTree Start Amide Coupling of 4-Isopropyl-2-nitrobenzoic acid Q1 Is the amine highly sterically hindered or electron deficient? Start->Q1 Ghosez Use Ghosez's Reagent (In situ Acyl Chloride) Q1->Ghosez Yes Q2 Scale of Reaction? Q1->Q2 No T3P Use T3P (≥50°C) or HATU (RT to 50°C) Large T3P (Scalable, safe, easy workup) Q2->Large > 1 gram Small HATU (Fast, high yield for standard amines) Q2->Small < 1 gram

Caption: Decision matrix for selecting coupling reagents based on amine and scale.

Experimental Protocols

Protocol A: Ghosez’s Reagent (For Hindered/Electron-Deficient Amines)

Causality Insight: Traditional acyl chloride generation using oxalyl chloride or SOCl₂ produces HCl, which can degrade sensitive substrates. Ghosez's reagent operates under neutral conditions, converting the acid to an acyl chloride cleanly and rapidly [2].

Step-by-Step Methodology:

  • Activation: Dissolve 4-isopropyl-2-nitrobenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert N₂ atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv, 1.2 mmol) dropwise.

  • Remove the ice bath and stir at room temperature for 1–2 hours.

    • Self-Validation Check: Quench a 10 µL aliquot into 100 µL of methanol. Analyze via LC-MS to confirm complete conversion to the corresponding methyl ester (indicating successful acyl chloride formation).

  • Coupling: In a separate flask, dissolve the target amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) in anhydrous CH₂Cl₂ (5 mL). Cool to 0 °C.

  • Transfer the acyl chloride solution dropwise into the amine solution.

  • Stir at room temperature for 2–4 hours until complete by TLC/LC-MS.

  • Workup: Dilute with CH₂Cl₂, wash sequentially with saturated aqueous NaHCO₃ (1x), 1M HCl (1x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (For Process Scale-Up)

Causality Insight: T3P forms a reactive mixed anhydride. Because the ortho-nitro group limits reactivity at room temperature, heating to 50 °C is often required to drive the nucleophilic attack. The phosphorus byproducts are highly water-soluble, ensuring a nearly quantitative recovery during simple aqueous extraction [3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 4-isopropyl-2-nitrobenzoic acid (1.0 equiv, 10.0 mmol) and the amine (1.1 equiv) in ethyl acetate (EtOAc) or 2-MeTHF (50 mL).

  • Add DIPEA or Pyridine (3.0 equiv, 30.0 mmol) and stir for 5 minutes.

  • Activation: Add T3P (50% w/w solution in EtOAc) (1.5 equiv, 15.0 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12–16 hours. Monitor via HPLC.

  • Workup: Cool to room temperature. Add water (50 mL) and stir vigorously for 15 minutes to hydrolyze unreacted T3P and dissolve phosphorus byproducts.

  • Separate the organic layer. Wash with saturated aqueous NaHCO₃ (50 mL), followed by brine (50 mL).

  • Dry the organic layer over MgSO₄, filter, and evaporate to yield the highly pure amide.

Protocol C: HATU-Mediated Coupling (For High-Throughput/Small Scale)

Causality Insight: HATU rapidly forms an OAt-active ester. While highly efficient for primary amines, the bulky HOAt leaving group can clash with the ortho-isopropyl and ortho-nitro groups if the incoming amine is also bulky.

Step-by-Step Methodology:

  • Activation: Dissolve 4-isopropyl-2-nitrobenzoic acid (1.0 equiv, 0.5 mmol) and HATU (1.1 equiv, 0.55 mmol) in anhydrous DMF (3 mL).

  • Add DIPEA (2.0 equiv, 1.0 mmol). The solution will immediately turn yellow/orange, indicating the formation of the active ester. Stir for 10 minutes.

  • Coupling: Add the amine (1.1 equiv) to the reaction mixture. Stir at room temperature for 16 hours.

  • Workup: Dilute the reaction with EtOAc (20 mL).

    • Self-Validation Check: To prevent DMF from carrying over into the final product, wash the organic layer three times with a 5% aqueous LiCl solution (10 mL each).

  • Wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography if trace tetramethylurea byproducts remain.

References

  • On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis Source: Synlett (Thieme Connect) / CORE URL:[Link]

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU and HCTU Source: Journal of Organic Chemistry (ACS) URL:[Link]

Method

Application Note: 4-Isopropyl-2-nitrobenzoic Acid as a Modulating Ligand in Advanced Coordination Chemistry

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals. Mechanistic Rationale & Ligand Design In the rational design of Metal-Organic Frameworks (MOFs) and discrete transition me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals.

Mechanistic Rationale & Ligand Design

In the rational design of Metal-Organic Frameworks (MOFs) and discrete transition metal complexes, the selection of the organic linker dictates the final topology, thermodynamic stability, and functional application of the material. 4-Isopropyl-2-nitrobenzoic acid (CAS 35480-95-6)[1] is a highly specialized, multifunctional building block that combines a primary coordinating moiety with two distinct structural modulators:

  • The Carboxylate Group (Primary Anchor): The 2-nitrobenzoate anion coordinates to metal centers through the oxygen atoms of its carboxylate group. Depending on the metal's preferred geometry and the reaction conditions, this group can adopt monodentate, bidentate chelating, or bidentate bridging modes, facilitating the assembly of either discrete mononuclear complexes or extended 3D polymeric networks[2].

  • The ortho-Nitro Group (Electronic & Supramolecular Modulator): The strongly electron-withdrawing nitro group increases the acidity of the carboxylic acid, which directly alters the thermodynamic stability of the resulting metal-ligand bond[3]. Furthermore, the oxygen atoms of the nitro group can participate in weak secondary coordination or act as critical hydrogen-bond acceptors to direct supramolecular packing[4].

  • The para-Isopropyl Group (Steric & Hydrophobic Modulator): The bulky isopropyl moiety introduces significant steric hindrance. In MOF synthesis, this bulk prevents the dense interpenetration of adjacent framework lattices, thereby increasing the effective pore volume. In pharmaceutical applications, the lipophilic nature of the isopropyl group significantly enhances the cellular membrane permeability of the resulting metal complex[5].

Experimental Protocols

The following self-validating protocols detail the synthesis of both a porous framework and a discrete biological complex.

Protocol A: Solvothermal Synthesis of a Porous Zn(II) Framework

Causality Insight: Solvothermal conditions allow for the slow, reversible formation of coordination bonds, which is critical for growing highly crystalline MOFs. N,N-Dimethylformamide (DMF) is selected as the primary solvent because, at elevated temperatures, it undergoes partial thermal hydrolysis to release trace amounts of dimethylamine. This acts as a weak base, slowly deprotonating the 4-isopropyl-2-nitrobenzoic acid to ensure controlled, defect-free crystal nucleation[6].

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 0.5 mmol of 4-Isopropyl-2-nitrobenzoic acid in 10 mL of a mixed solvent system (DMF:Ethanol:Water in a 2:1:1 v/v ratio) inside a 20 mL Teflon-lined stainless steel autoclave.

  • Metal Addition: Add 0.5 mmol of Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) to the solution. Stir continuously for 15 minutes until the solution is completely homogenous.

  • Solvothermal Assembly: Seal the autoclave and heat it in a programmable muffle furnace at 100°C for 72 hours.

  • Controlled Cooling (Critical Validation Step): Cool the reactor to room temperature at a strict rate of 5°C/hour. Note: Rapid cooling will trap kinetic defects and result in amorphous precipitates rather than X-ray quality single crystals.

  • Harvesting & Washing: Filter the resulting block-like crystals. Wash thoroughly with fresh DMF (3 × 5 mL) followed by Ethanol (3 × 5 mL) to remove any unreacted ligand and residual metal salts.

  • Activation: Exchange the pore-bound solvent by soaking the crystals in volatile dichloromethane (DCM) for 3 days (replacing the DCM daily), before drying under vacuum at 80°C for 12 hours.

Protocol B: Synthesis of a Mononuclear Cu(II) Complex for Biological Assays

Causality Insight: Copper(II) complexes incorporating nitrobenzoate derivatives exhibit significant cytotoxicity against cancer cell lines via Reactive Oxygen Species (ROS) generation and DNA intercalation[2]. Room temperature diffusion is utilized here to prevent the thermal degradation of the complex and to allow the lipophilic isopropyl groups to direct the crystal packing without thermal disruption.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 mmol of 4-Isopropyl-2-nitrobenzoic acid in 15 mL of methanol. Add 1.0 mmol of sodium hydroxide (NaOH) dissolved in 2 mL of deionized water to generate the sodium salt in situ.

  • Complexation: Dropwise, add a solution of 0.5 mmol Copper(II) acetate monohydrate dissolved in 10 mL of methanol. The solution will immediately transition to a deep green color.

  • Co-ligand Addition: Add 0.5 mmol of a nitrogen-donor co-ligand (e.g., 1,10-phenanthroline) to satisfy the Cu(II) coordination sphere, stabilize the mononuclear structure, and enhance future DNA intercalation.

  • Crystallization: Filter the solution to remove insoluble byproducts. Allow the filtrate to stand undisturbed at room temperature. Slow evaporation over 1-2 weeks will yield dark green crystalline products.

  • Spectroscopic Validation: Verify coordination via FT-IR. The broad O-H stretch of the free carboxylic acid (~3000-2500 cm⁻¹) must completely disappear. The difference between the asymmetric and symmetric carboxylate stretching bands (Δν = ν_asym - ν_sym) can be used to determine the binding mode. A Δν > 200 cm⁻¹ typically indicates monodentate coordination[7].

Visualizations of Workflows and Mechanisms

MOF_Synthesis L 4-Isopropyl-2-nitrobenzoic Acid (Organic Linker) R Solvothermal Assembly (100°C, 72h) L->R Steric/Electronic Modulation M Metal Salt (e.g., Zn²⁺, Cu²⁺) M->R Metal Nodes S Solvent System (DMF/H₂O/EtOH) S->R Structure Directing & Deprotonation MOF Target MOF / Complex (Porous Network) R->MOF Self-Assembly & Crystallization

Workflow of solvothermal MOF synthesis highlighting the structural role of the ligand.

Bio_Mechanism C Cu(II) 4-Isopropyl-2-nitrobenzoate Coordination Complex U Cellular Internalization (Enhanced by Isopropyl Lipophilicity) C->U Passive Diffusion ROS ROS Generation (Redox Cycling) U->ROS Intracellular Release DNA DNA Intercalation & Cleavage U->DNA Nuclear Penetration A Apoptosis (Cancer Cell Death) ROS->A Oxidative Stress DNA->A Genetic Damage

Mechanism of action for copper(II) nitrobenzoate complexes in targeted cancer cell apoptosis.

Quantitative Data & Characterization

To ensure trust and reproducibility, the synthesized complexes must be rigorously characterized. Table 1 summarizes the expected analytical profiles for complexes utilizing 4-Isopropyl-2-nitrobenzoic acid.

Analytical TechniqueTarget ObservationMechanistic Significance
FT-IR Spectroscopy Disappearance of ~1700 cm⁻¹ (C=O) peak; appearance of ν_asym (~1610 cm⁻¹) and ν_sym (~1390 cm⁻¹).Confirms successful deprotonation and coordination of the carboxylate group to the metal center[7].
Thermogravimetric Analysis (TGA) Initial weight loss at 100-150°C; stable plateau up to ~300°C; sharp mass drop >300°C.Initial loss corresponds to solvent removal. The plateau proves framework thermal stability before ligand combustion[4].
Powder X-Ray Diffraction (PXRD) Sharp, intense diffraction peaks at low 2θ angles (e.g., 5-15°).Validates the bulk phase purity and the highly crystalline, porous nature of the synthesized MOF[8].
UV-Vis Spectroscopy Red-shift of ligand-centered π-π* transitions; appearance of d-d transition bands (for Cu/Co).Indicates strong electronic communication between the metal center and the nitrobenzoate ligand[4].

Applications in Advanced Fields

Luminescence Sensing: MOFs constructed with zinc or barium and nitro-containing ligands often exhibit unique luminescent properties. The luminescence intensity relies heavily on metal-to-ligand or ligand-to-ligand energy transfer. These frameworks can be deployed as highly sensitive sensors for environmental pollutants, where the presence of specific metal ions (e.g., Fe³⁺) or external nitroaromatics quenches the fluorescence via competitive energy absorption or structural disruption[6].

Drug Development & Oncology: The incorporation of the isopropyl group significantly alters the partition coefficient (LogP) of the complex. In biological systems, this enhanced lipophilicity facilitates passive diffusion across the phospholipid bilayer of cancer cells. Once internalized, copper-based nitrobenzoate complexes can induce apoptosis through the catalytic generation of Reactive Oxygen Species (ROS) and subsequent DNA replication inhibition[2].

References

  • ChemScene. "Safety Data Sheet: 4-Isopropyl-2-nitrobenzoic acid".
  • BenchChem. "2-Nitrobenzoic Acid: A Versatile Ligand in Coordination Chemistry for Biomedical and Catalytic Applications".
  • MDPI. "Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes".
  • ResearchGate. "Synthesis, crystal structures and properties of six new mixed ligand cobalt(II) 4-nitrobenzoates".
  • ACS Publications. "Unprecedented Solvent-Dependent Sensitivities in Highly Efficient Detection of Metal Ions and Nitroaromatic Compounds by a Fluorescent Barium Metal–Organic Framework".
  • BenchChem. "4-Isopropylbenzoic Acid".
  • IUCr. "Crystal structure of bis(μ-3-nitrobenzoato)-κ3O,O".
  • Sigma-Aldrich. "4-Isopropylbenzoic acid".

Sources

Application

One-Pot Syntheses Utilizing 4-Isopropyl-2-nitrobenzoic Acid: A Detailed Guide for Heterocyclic Scaffolds

For researchers and professionals in drug development and synthetic chemistry, the pursuit of efficiency and elegance in molecular construction is a constant endeavor. One-pot syntheses, by combining multiple reaction st...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the pursuit of efficiency and elegance in molecular construction is a constant endeavor. One-pot syntheses, by combining multiple reaction steps into a single operation, epitomize this pursuit by saving time, resources, and minimizing waste. This guide provides an in-depth exploration of one-pot synthetic methodologies centered around a versatile building block: 4-Isopropyl-2-nitrobenzoic acid .

This document moves beyond a simple recitation of steps. It delves into the underlying chemical principles, the rationale for reagent selection, and provides detailed, actionable protocols for the synthesis of complex heterocyclic structures. The information presented herein is designed to empower researchers to not only replicate these methods but also to adapt and innovate upon them for their specific research goals.

The Strategic Importance of 4-Isopropyl-2-nitrobenzoic Acid

4-Isopropyl-2-nitrobenzoic acid is a valuable starting material in organic synthesis due to its distinct structural features. The isopropyl group offers a lipophilic handle, which can be crucial for modulating the pharmacokinetic properties of a final drug candidate. The carboxylic acid and nitro functionalities are prime handles for a variety of chemical transformations. The ortho-relationship of these groups is particularly significant, as the reduction of the nitro group to an amine sets the stage for intramolecular cyclization reactions, leading to the formation of a diverse array of heterocyclic systems.

Core Principle: Reductive Cyclization in a Single Pot

A central theme in the one-pot utilization of 4-Isopropyl-2-nitrobenzoic acid is the in-situ reduction of the nitro group to an amine, which then participates in a subsequent bond-forming event without isolation of the intermediate amino-acid. This strategy is highly effective for the synthesis of various fused heterocyclic systems.

This guide will focus on a detailed protocol for the one-pot synthesis of a 7-isopropylacridone derivative, a scaffold of interest in medicinal chemistry. The process involves a sequence of reduction, Ullmann condensation, and cyclization.

Application Note & Protocol: One-Pot Synthesis of 7-Isopropylacridone from 4-Isopropyl-2-nitrobenzoic Acid

This protocol details a one-pot procedure for the synthesis of 7-isopropylacridone, a key intermediate for various biologically active molecules. The method combines a reduction of the nitro group, an Ullmann condensation, and a cyclization step in a single reaction vessel.

Reaction Principle and Logic

The synthesis proceeds through three key stages within a single pot:

  • Reductive Formation of the Anthranilic Acid Intermediate: The nitro group of 4-Isopropyl-2-nitrobenzoic acid is first reduced to an amine to generate 2-amino-4-isopropylbenzoic acid (4-isopropylanthranilic acid). This is the crucial step that activates the molecule for subsequent cyclization.

  • In-Situ Ullmann Condensation: The newly formed 4-isopropylanthranilic acid undergoes a copper-catalyzed N-arylation reaction (Ullmann condensation) with an aryl halide (in this example, o-chlorobenzoic acid) to form an N-phenylanthranilic acid derivative.

  • Intramolecular Cyclization (Acylation): The N-phenylanthranilic acid intermediate is then cyclized under acidic conditions to yield the final acridone product.

The one-pot nature of this process is achieved by carefully selecting reagents and conditions that are compatible across all three stages, thereby avoiding the need for isolation and purification of intermediates.

Experimental Workflow Diagram

OnePot_Acridone_Synthesis cluster_0 One-Pot Reaction Vessel A 4-Isopropyl-2-nitrobenzoic acid B Reduction (e.g., SnCl2, HCl) A->B C 4-Isopropylanthranilic acid (in situ) B->C D Ullmann Condensation (o-chlorobenzoic acid, Cu catalyst, base) C->D Addition of Aryl Halide & Catalyst E N-(2-carboxyphenyl)-4-isopropylanthranilic acid (in situ) D->E F Cyclization (e.g., H2SO4 or PPA) E->F Acid-catalyzed Dehydration G 7-Isopropylacridone F->G

Caption: Workflow for the one-pot synthesis of 7-isopropylacridone.

Detailed Step-by-Step Protocol

Materials:

  • 4-Isopropyl-2-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • o-Chlorobenzoic acid

  • Copper(I) oxide (Cu₂O) or Copper powder

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Polyphosphoric acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reduction Step:

    • To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Isopropyl-2-nitrobenzoic acid (1.0 eq).

    • Add a suitable solvent such as a mixture of ethanol and water.

    • To this suspension, add Tin(II) chloride dihydrate (4.0 - 5.0 eq) in portions.

    • Carefully add concentrated hydrochloric acid (sufficient to create an acidic environment).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The disappearance of the nitro-compound spot indicates the formation of the corresponding amine.

  • Ullmann Condensation Step (In-Situ):

    • After completion of the reduction, cool the reaction mixture to room temperature.

    • Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Add o-chlorobenzoic acid (1.1 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of copper(I) oxide (0.1 eq).

    • Add DMF as a solvent to facilitate the condensation.

    • Heat the mixture to reflux (around 140-150 °C) and maintain for 4-6 hours. Monitor the formation of the N-phenylanthranilic acid intermediate by TLC.

  • Cyclization Step (In-Situ):

    • Cool the reaction mixture to below 100 °C.

    • Slowly and carefully add polyphosphoric acid or concentrated sulfuric acid to the reaction mixture. An exothermic reaction will occur.

    • Heat the mixture to 120-130 °C for 1-2 hours to effect cyclization. The reaction progress can be monitored by TLC, observing the formation of the highly fluorescent acridone product.

  • Work-up and Purification:

    • After the cyclization is complete, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The precipitated solid is the crude 7-isopropylacridone.

    • Filter the solid and wash thoroughly with water and then with a dilute sodium bicarbonate solution to remove any unreacted acidic components.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to afford the pure 7-isopropylacridone.

Data Summary
ParameterValue/Range
Starting Material 4-Isopropyl-2-nitrobenzoic acid
Key Reagents SnCl₂·2H₂O, o-chlorobenzoic acid, Cu₂O, PPA
Solvents Ethanol/Water, DMF
Reaction Temperature 80-150 °C
Reaction Time 8-12 hours (total)
Typical Yield 60-75% (unoptimized)

Further Applications and Future Directions

The one-pot reductive cyclization strategy demonstrated here is not limited to the synthesis of acridones. By varying the coupling partner in the Ullmann condensation or by employing different cyclization strategies, a wide range of other heterocyclic scaffolds can be accessed. For example:

  • Quinazolinones: One-pot reduction of 4-isopropyl-2-nitrobenzoic acid followed by condensation with an orthoformate and an amine could yield quinazolinone derivatives. A palladium-catalyzed one-pot synthesis of quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols has been reported, suggesting a feasible pathway.

  • Benzodiazepines: While more complex, a multi-step one-pot synthesis of benzodiazepine derivatives could be envisioned, starting with the formation of an N-substituted 2-aminobenzamide from 4-isopropyl-2-nitrobenzoic acid, followed by cyclization. One-pot syntheses of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides have been developed.

The development of more efficient and greener catalytic systems for the reduction and condensation steps remains an active area of research. The use of heterogeneous catalysts could simplify product purification and improve the overall sustainability of these one-pot processes.

Conclusion

This guide has provided a detailed protocol and the underlying scientific rationale for a one-pot synthesis of a 7-isopropylacridone derivative from 4-Isopropyl-2-nitrobenzoic acid. By understanding the principles of in-situ intermediate generation and sequential, compatible reaction steps, researchers can leverage this powerful starting material to efficiently construct complex and medicinally relevant heterocyclic molecules. The methodologies outlined here serve as a robust foundation for further exploration and innovation in the field of synthetic organic chemistry.

References

  • A detailed protocol for the synthesis of N-phenylanthranilic acid derivatives can be found in various organic chemistry literature. The Ullmann condensation is a classical and well-documented reaction.
  • The cyclization of N-phenylanthranilic acids to acridones is a standard transformation, often facilitated by strong acids like sulfuric acid or polyphosphoric acid.
  • For examples of one-pot syntheses of quinazolinones from nitro-compounds, see relevant publications in journals such as Organic Letters, Journal of Organic Chemistry, and Synthesis.
  • The synthesis of benzodiazepines is a well-established field with numerous publications detailing various synthetic routes, including some one-pot procedures.
Method

Application Note: High-Yield Preparation of 4-Isopropyl-2-nitrobenzoyl Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate: 4-Isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6) Objective: Optimized conversion to the corresponding acyl chloride using m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate: 4-Isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6) Objective: Optimized conversion to the corresponding acyl chloride using mild, scalable, and self-validating methodologies.

Introduction and Mechanistic Rationale

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in drug discovery, enabling the synthesis of amides, esters, and complex cross-coupling precursors [1]. However, the derivatization of 4-Isopropyl-2-nitrobenzoic acid presents unique physicochemical challenges that demand a highly tuned synthetic approach.

The "Ortho Effect" and Steric Deactivation

The presence of the nitro group at the ortho position (C2) relative to the carboxylic acid induces a pronounced "ortho effect" [2]. The steric bulk of the nitro group forces the carboxylic acid moiety out of the plane of the aromatic ring. While this disrupts resonance and increases the acidity of the proton, it simultaneously creates a sterically hindered microenvironment around the carbonyl carbon. Furthermore, the strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the carboxylic oxygen, making uncatalyzed chlorination sluggish and prone to thermal degradation if forced under high heat.

Reagent Selection: The Vilsmeier-Haack Advantage

To overcome this steric and electronic deactivation, Oxalyl chloride ( (COCl)2​ ) with a catalytic amount of N,N-Dimethylformamide (DMF) is the premier reagent system [3].

Unlike neat thionyl chloride ( SOCl2​ ), which often requires harsh reflux conditions, the oxalyl chloride/DMF system operates efficiently at room temperature. The causality of this efficiency lies in the in situ generation of the Vilsmeier-Haack intermediate (a highly electrophilic chloroiminium ion) [4]. The carboxylic acid rapidly attacks this intermediate, forming an activated acyloxyiminium species that readily collapses into the acyl chloride, regenerating the DMF catalyst. Crucially, the byproducts of oxalyl chloride decomposition are entirely gaseous (carbon monoxide and carbon dioxide), ensuring pristine crude purity upon simple solvent evaporation.

Mechanism DMF N,N-Dimethylformamide (DMF Catalyst) Vilsmeier Vilsmeier-Haack Intermediate [Me₂N=CHCl]⁺ Cl⁻ DMF->Vilsmeier Reacts with Oxalyl Oxalyl Chloride (COCl)₂ Oxalyl->Vilsmeier Byproducts CO(g) + CO₂(g) Oxalyl->Byproducts Gas Evolution Activated Acyloxyiminium Intermediate (Activated State) Vilsmeier->Activated Acid Addition Substrate 4-Isopropyl-2-nitrobenzoic acid (Sterically Hindered) Substrate->Activated Activated->DMF Catalyst Regeneration Product 4-Isopropyl-2-nitrobenzoyl chloride (Target Product) Activated->Product Chloride Attack HCl HCl(g) Activated->HCl Byproduct

Catalytic cycle of DMF-mediated acyl chloride synthesis via the Vilsmeier-Haack intermediate.

Quantitative Reagent Comparison

Selecting the correct chlorinating agent is critical for yield and safety. The table below summarizes the empirical data driving the selection of Oxalyl Chloride/DMF for this specific ortho-nitro substrate.

Chlorinating AgentOperating Temp.Catalyst Required?ByproductsSuitability for o-Nitrobenzoic Acids
Oxalyl Chloride 0 °C to 25 °CYes (DMF, 1-5 mol%) CO(g)​ , CO2(g)​ , HCl(g)​ Optimal. Mild conditions prevent thermal degradation of the nitro group.
Thionyl Chloride 60 °C to 80 °COptional (but recommended) SO2(g)​ , HCl(g)​ Moderate. Reflux conditions can cause darkening and impurities.
Phosphorus Pentachloride 80 °C to 120 °CNo POCl3​ (liquid, bp 105 °C)Poor. Requires high heat; liquid byproduct is difficult to separate from product.

Experimental Protocol: Synthesis of 4-Isopropyl-2-nitrobenzoyl Chloride

This protocol is designed as a self-validating system . Because acyl chlorides hydrolyze rapidly on standard silica gel, direct Thin Layer Chromatography (TLC) is ineffective. Instead, this workflow incorporates a methanol-quench validation step to definitively track reaction progress.

Materials & Equipment
  • Substrate: 4-Isopropyl-2-nitrobenzoic acid (1.0 equiv, e.g., 5.0 g, 23.9 mmol)

  • Reagent: Oxalyl chloride (1.3 equiv, 2.67 mL, 31.1 mmol)

  • Catalyst: Anhydrous N,N-Dimethylformamide (DMF) (0.05 equiv, 92 µL, 1.2 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M, 120 mL)

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon line, bubbler (to monitor gas evolution), rotary evaporator equipped with a base trap.

Step-by-Step Methodology

Step 1: System Preparation

  • Purge a flame-dried round-bottom flask with inert gas (Nitrogen or Argon).

  • Add 4-Isopropyl-2-nitrobenzoic acid (5.0 g) to the flask.

  • Suspend the solid in anhydrous DCM (120 mL). Note: The acid may not fully dissolve until the reaction initiates.

  • Add catalytic anhydrous DMF (92 µL).

Step 2: Reagent Addition (Initiation)

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Attach a venting needle connected to a mineral oil bubbler to monitor gas evolution.

  • Add Oxalyl chloride (2.67 mL) dropwise over 10 minutes via syringe.

    • Causality Check: Immediate effervescence ( CO , CO2​ ) should be observed upon addition, indicating the formation of the Vilsmeier-Haack complex and subsequent reaction with the acid.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir the mixture for 2 to 3 hours.

    • Visual Cue: The suspension will gradually transition into a clear, slightly yellow homogeneous solution as the insoluble carboxylic acid is converted to the highly soluble acyl chloride.

Step 4: Self-Validation (The Methanol Quench)

  • Withdraw a 50 µL aliquot of the reaction mixture.

  • Inject the aliquot into a vial containing 0.5 mL of anhydrous methanol and 10 µL of triethylamine. Shake for 1 minute.

  • Perform TLC or LCMS on this quenched sample. The presence of the methyl ester (Methyl 4-isopropyl-2-nitrobenzoate) and the complete absence of the starting acid validates 100% conversion.

  • Do not proceed to isolation until gas evolution in the main flask has completely ceased and the quench test confirms completion.

Step 5: Isolation and Storage

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30 °C.

  • To ensure complete removal of unreacted oxalyl chloride and HCl, re-dissolve the resulting residue in 20 mL of anhydrous toluene and concentrate again (azeotropic removal).

  • The resulting 4-Isopropyl-2-nitrobenzoyl chloride is obtained as a viscous yellow oil or low-melting solid.

  • Storage: Flush the flask with argon, seal tightly, and store at -20 °C. Use immediately for downstream coupling reactions (amidation/esterification) for best results.

Workflow Visualization

Workflow Step1 1. Preparation Suspend substrate in anhydrous DCM Add 5 mol% DMF under N₂ Step2 2. Activation Cool to 0 °C Dropwise addition of Oxalyl Chloride Step1->Step2 Step3 3. Maturation Warm to 25 °C Stir until gas evolution ceases (2-3 h) Step2->Step3 Step4 4. Validation Quench aliquot in Methanol Confirm ester formation via LCMS/TLC Step3->Step4 Step5 5. Isolation Evaporate solvent & excess reagents Azeotrope with Toluene Step4->Step5 Step6 6. Storage Yield crude acyl chloride Store under Argon at -20 °C Step5->Step6

Step-by-step experimental workflow for the synthesis and validation of the acyl chloride.

References

  • Common Organic Chemistry. Acid to Acid Chloride - Common Conditions. Retrieved from:[Link]

  • ResearchGate. DMF‐catalysed chlorination of carboxylic acids. Retrieved from:[Link]

  • Wikipedia. Oxalyl chloride: Synthesis of acyl chlorides. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis and Separation of 4-Isopropyl-2-nitrobenzoic Acid Regioisomers

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the complex regiochemistry of nitrobenzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the complex regiochemistry of nitrobenzoic acid derivatives.

Synthesizing and isolating 4-isopropyl-2-nitrobenzoic acid presents a unique challenge due to the formation of closely related regioisomers. Below, we dissect the mechanistic causality behind these challenges and provide field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: I performed a direct nitration of cumic acid (4-isopropylbenzoic acid) to obtain the 2-nitro isomer, but my yield is abysmal. Why?

A: You are fighting a regioselectivity mismatch. In cumic acid, the carboxyl group (-COOH) is a deactivating, meta-directing group. The isopropyl group is an activating, ortho/para-directing group. If you map the ring, both groups synergistically direct the incoming nitronium ion ( NO2+​ ) to the 3-position. Consequently, the major product of this reaction is 4-isopropyl-3-nitrobenzoic acid .

To synthesize the 2-nitro isomer efficiently, you must change your starting material. The industrially preferred route is the nitration of p-cymene (1-methyl-4-isopropylbenzene) to form 2-nitro-p-cymene, followed by the selective oxidation of the methyl group to a carboxylic acid (US Patent 3629344A) [1].

Q2: Even when oxidizing 2-nitro-p-cymene, I still get a mixture of 2-nitro and 3-nitro isomers. How can I separate them without relying on expensive column chromatography?

A: Exploit the "Ortho Effect" via pH-controlled extraction. The separation of these regioisomers does not require chromatography; it requires thermodynamics. The bulky nitro group at the 2-position sterically forces the adjacent carboxyl group out of the plane of the benzene ring. This breaks the destabilizing cross-conjugation with the aromatic ring. Combined with the strong inductive (-I) electron-withdrawing effect of the adjacent nitro group, this dramatically lowers the pKa of the 2-nitro isomer (Benchchem) [2].

The pKa of 2-nitrobenzoic acid is ~2.17, whereas 3-nitrobenzoic acid has a pKa of ~3.47 (Wikipedia)[3]. This >1.2 unit difference means that at a specific pH (e.g., pH 2.8), the 2-nitro isomer is highly ionized (water-soluble), while the 3-nitro isomer is predominantly protonated (organic-soluble).

Q3: What if I must use chromatography for trace impurity removal? What are the conditions?

A: If you must use normal-phase silica gel chromatography, use a solvent system of Dichloromethane:Methanol (95:5) with 0.1% Acetic Acid. The acetic acid is critical; without it, the highly acidic 2-nitro isomer will streak severely on the column due to ionization on the slightly basic silica surface.

Part 2: Quantitative Data & Isomer Comparison

To successfully execute the separation, you must understand the physical properties of the target and its primary byproduct.

Property4-Isopropyl-2-nitrobenzoic acid (Target)4-Isopropyl-3-nitrobenzoic acid (Byproduct)
Regiochemistry Nitro is ortho to CarboxylNitro is meta to Carboxyl
Estimated pKa ~ 2.2 ~ 3.5
Ortho Effect Present (Steric twist, strong -I effect)Absent
Aqueous State at pH 2.8 >80% Deprotonated (Carboxylate anion)>80% Protonated (Neutral acid)
Solubility at pH 2.8 High (Aqueous layer)Low (Partitions to Organic layer)
TLC Rf​ (DCM:MeOH 9:1) Lower (More polar)Higher (Less polar)

Part 3: Experimental Protocols

Protocol: pH-Dependent Liquid-Liquid Extraction

This protocol is a self-validating system. By relying on a calibrated pH meter, the physical phase separation is driven entirely by fundamental thermodynamic constants, ensuring reproducibility.

Materials Required:

  • 1.0 M NaOH (aq)

  • 1.0 M HCl (aq) and Concentrated HCl

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend the crude mixture of regioisomers in a minimal volume of deionized water. Slowly add 1.0 M NaOH under vigorous stirring until the pH reaches ~9.0. Both isomers will dissolve completely as sodium carboxylate salts.

  • Organic Wash: Wash the basic aqueous layer with DCM (2 x 50 mL) to remove any unreacted neutral organic impurities (e.g., unoxidized nitro-p-cymene). Discard the DCM layer.

  • Precise Acidification (The Separation Step): Insert the pH probe into the aqueous phase. Slowly add 1.0 M HCl dropwise under continuous stirring. Stop the addition when the pH stabilizes exactly at 2.8.

  • Regioisomer Extraction: Extract the pH 2.8 aqueous phase with EtOAc (3 x 50 mL).

    • Causality Check: At pH 2.8, the 3-nitro isomer is predominantly protonated and partitions into the EtOAc layer. The 2-nitro isomer remains ionized as the sodium salt in the aqueous layer.

  • Target Isolation: Retain the aqueous phase and acidify it further to pH < 1.0 using concentrated HCl. The pure 4-isopropyl-2-nitrobenzoic acid will rapidly precipitate as a free acid.

  • Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold deionized water, and dry under high vacuum to yield the pure target compound.

Part 4: Workflow Visualization

Below is the logical workflow mapping the synthesis from p-cymene through the pH-controlled separation process.

Workflow A p-Cymene (Starting Material) B Nitration (HNO3 / H2SO4) A->B C 2-Nitro-p-cymene (Major) + 3-Nitro-p-cymene (Minor) B->C Regioselective ortho to methyl D Oxidation (KMnO4 or O2/Base) C->D E Mixed Regioisomers (2-Nitro & 3-Nitro Acids) D->E Carboxylic acid formation F pH-Controlled Extraction (Adjust to pH 2.8) E->F G Organic Phase (3-Nitro Isomer - Protonated) F->G Extracts into EtOAc/DCM H Aqueous Phase (2-Nitro Isomer - Deprotonated) F->H Remains in water I Acidification (pH < 1) & Crystallization H->I J Pure 4-Isopropyl-2-nitrobenzoic acid I->J Precipitation

Workflow for the regioselective synthesis and pH-controlled separation of nitrobenzoic acid isomers.

References

  • US3629344A - Oxidative demethylation of methyl groups ortho to a strongly electronegative group - Google Patents.
  • 3-Nitrobenzoic acid - Wikipedia. URL: [Link]

Optimization

Minimizing side reactions in the reduction of 4-Isopropyl-2-nitrobenzoic acid

Welcome to the technical support hub for the synthesis of 4-isopropyl-2-aminobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of 4-isopropyl-2-aminobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the reduction of 4-isopropyl-2-nitrobenzoic acid. Our focus is on ensuring high chemoselectivity, maximizing yield, and troubleshooting the side reactions that can complicate this seemingly straightforward transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the reduction process. Each issue is presented in a question-and-answer format, providing insights into the root cause and offering actionable solutions.

Q1: My reaction has stalled. The yield of 4-isopropyl-2-aminobenzoic acid is low, and TLC/LC-MS analysis shows significant unreacted starting material. What's going wrong?

A1: Low or incomplete conversion is a frequent issue that can typically be traced back to the potency of your reducing system or reaction conditions.

  • Cause 1: Inactive Catalyst (Catalytic Hydrogenation). Palladium on carbon (Pd/C) or other heterogeneous catalysts can lose activity if they are old, have been stored improperly, or have been exposed to catalyst poisons.[1] Sulfur and certain nitrogen compounds are common poisons.[1]

    • Solution: Always use a fresh batch of catalyst for critical reactions. If poisoning is suspected, purify your starting material and ensure high-purity solvents and hydrogen gas.

  • Cause 2: Insufficient Reducing Agent. The stoichiometry of the reducing agent is critical. For metal/acid or dithionite reductions, an insufficient amount will lead to an incomplete reaction.

    • Solution: Increase the molar equivalents of the reducing agent. For instance, with sodium dithionite, 4 or more equivalents are often necessary to drive the reaction to completion.[2]

  • Cause 3: Decomposed Sodium Dithionite. Sodium dithionite (Na₂S₂O₄) is highly sensitive to air and moisture.[2] If your solid reagent is yellowish with a strong sulfurous smell, it has likely decomposed and will have poor reducing power.[2]

    • Solution: Use only white or grayish-white sodium dithionite powder with a faint odor. Prepare solutions of dithionite immediately before use in deoxygenated solvents to prevent degradation.[2]

  • Cause 4: Poor Mass Transfer. In heterogeneous reactions (e.g., catalytic hydrogenation or with metal powders), efficient mixing is required for the reactants to interact.

    • Solution: Ensure vigorous stirring to keep the catalyst or metal suspended. In catalytic hydrogenation, inadequate hydrogen pressure can also limit the reaction rate.[1]

Q2: My mass spectrometry data shows peaks corresponding to hydroxylamine, azo, or azoxy intermediates. How can I prevent the formation of these byproducts?

A2: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[3] If these intermediates accumulate, they can condense to form dimeric azo (R-N=N-R) and azoxy (R-N=N(O)-R) species, which are common impurities.[1][4]

  • Cause: This typically happens when the reduction of the hydroxylamine intermediate to the amine is the rate-limiting step, leading to its accumulation.[5] Harsh conditions or an insufficient amount of reducing agent can exacerbate this issue.[1]

    • Solution 1: Optimize Reaction Conditions. Ensure complete reduction by using a sufficient excess of the reducing agent and allowing adequate reaction time. Sometimes, adjusting the temperature can help push the reaction to the final amine product.

    • Solution 2: Choose a More Selective Reagent. Metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not recommended for reducing aromatic nitro compounds precisely because they tend to favor the formation of azo compounds.[1][4] Catalytic hydrogenation and metal/acid systems are typically more selective for the amine.[1]

    • Solution 3 (Advanced): In catalytic hydrogenation, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to purer products.[6]

Q3: The main product I've isolated is an ester (e.g., methyl 4-isopropyl-2-aminobenzoate) instead of the desired carboxylic acid. What caused this?

A3: This is a classic example of a competing side reaction, specifically Fischer-Speier esterification.

  • Cause: This occurs when you perform the reduction under acidic conditions (e.g., SnCl₂/HCl, Fe/HCl) using an alcohol (like methanol or ethanol) as the solvent.[7] The combination of acid catalyst, alcohol solvent, and heat drives the esterification of the carboxylic acid group.

    • Solution 1: Change the Solvent. Replace the alcohol with a non-protic solvent like THF, ethyl acetate, or dioxane. If solubility is an issue, using water with a co-solvent is a viable option.

    • Solution 2: Change the Reduction Method. Switch to a reduction method that proceeds under neutral or basic conditions. Sodium dithionite reductions are typically run at a pH of 8-12.[2] Catalytic hydrogenation with Pd/C is also performed under neutral conditions.

    • Solution 3: Alter the Reaction Sequence. If an ester is the final desired product, it is often better to perform the esterification of the nitrobenzoic acid first, followed by the reduction of the nitro group.[7] This avoids the complication of the esterification side reaction.

Q4: I am observing byproducts that suggest over-reduction, such as the conversion of the carboxylic acid to a benzyl alcohol or reduction of the aromatic ring.

A4: While the nitro group is highly susceptible to reduction, other functional groups can be reduced under certain conditions, leading to a loss of chemoselectivity.

  • Cause 1: Incorrect Catalyst Choice. In catalytic hydrogenation, the choice of metal is paramount. Ruthenium (Ru) catalysts are known to be active for the hydrogenation of both the aromatic ring and the carboxylic acid group.[8][9]

    • Solution: Use a catalyst with higher chemoselectivity for the nitro group, such as Palladium on Carbon (Pd/C), which typically leaves the aromatic ring and carboxylic acid intact under standard conditions.[8]

  • Cause 2: Overly Harsh Reducing Agent. Very powerful reducing agents, such as borane (BH₃-THF), can reduce both nitro groups and carboxylic acids.

    • Solution: Select a reagent known for its chemoselectivity. A system like NaBH₄ in the presence of a nickel salt has been shown to be highly selective for the nitro group over a carboxylic acid.[10]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the reduction of 4-isopropyl-2-nitrobenzoic acid, offering a foundation for methodological choices.

Q1: What are the most common and reliable methods for this reduction, and what are their pros and cons?

A1: There are several excellent methods, each with its own advantages and disadvantages. The best choice depends on your available equipment, scale, and the sensitivity of your substrate.

Method Typical Conditions Pros Cons Chemoselectivity
Catalytic Hydrogenation H₂ gas (balloon or pressure), Pd/C, PtO₂, Raney Ni in EtOH, MeOH, or EtOAc[4]High yield, clean reaction, catalyst can be filtered off, environmentally friendly (water is the only byproduct).Requires specialized pressure equipment for scale-up; catalysts can be pyrophoric; potential for catalyst poisoning.[1]Excellent for nitro group vs. carboxylic acid and ring (with Pd/C).[8]
Iron in Acidic Media Fe powder, HCl (cat.) or Acetic Acid, in EtOH/H₂O[4][11]Inexpensive, robust, and highly effective.[11] Only a small amount of acid is needed to initiate the reaction.[11]Requires acidic conditions; workup involves filtering large amounts of iron salts; not ideal for acid-sensitive molecules.Very good. Does not typically reduce carboxylic acids or the aromatic ring.
Tin(II) Chloride SnCl₂·2H₂O, HCl, in EtOH[4][7]A classic and reliable method.Generates stoichiometric tin waste, which is environmentally problematic; requires strongly acidic conditions.Good, but acidic conditions can cause esterification with alcohol solvents.[7]
Sodium Dithionite Na₂S₂O₄, base (e.g., NaHCO₃), in H₂O/DMF or other biphasic systems[2][12]Mild, metal-free alternative.[2] Works well for substrates with other sensitive functional groups.Reagent is unstable in air/moisture and solutions must be prepared fresh; can sometimes result in tar-like residues.[2][12]Excellent. Highly selective for the nitro group.
NaBH₄ / Ni(II) Salt NaBH₄, Ni(OAc)₂ or NiCl₂, in aq. CH₃CN or MeOH[10]Very fast (often complete in <1 hr at room temp), high yield, and operationally simple.Can be exothermic; requires careful addition of NaBH₄.Excellent. Chemoselectively reduces the nitro group in the presence of a carboxylic acid.[10]

Q2: How should I monitor the progress of the reaction effectively?

A2: The most common and convenient method is Thin-Layer Chromatography (TLC) .

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.

  • Visualization: The starting material, 4-isopropyl-2-nitrobenzoic acid, is significantly less polar than the product, 4-isopropyl-2-aminobenzoic acid. The product will have a much lower Rf value (it will travel less distance up the plate). You can visualize the spots under UV light. Staining with ninhydrin can also be used, as it will develop a colored spot with the primary amine product but not the nitro-containing starting material. For more quantitative analysis, LC-MS is an excellent tool to track the disappearance of the starting material and the appearance of the product and any byproducts.

Q3: What are the primary safety considerations for these reduction reactions?

A3: Safety is paramount in any chemical synthesis.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Pd/C and Raney Nickel can be pyrophoric, meaning they can ignite spontaneously in air, especially when dry or containing residual solvent. Always handle spent catalysts wet and under an inert atmosphere (e.g., nitrogen or argon).

  • Metal/Acid Reductions: These reactions generate hydrogen gas as a byproduct.[13] Ensure the reaction is performed in a well-ventilated fume hood and that there are no nearby ignition sources.

  • Sodium Dithionite: This reagent can decompose to release sulfur dioxide (SO₂), a toxic and irritating gas. Always handle it in a well-ventilated fume hood.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical transformations and decision-making process, the following diagrams illustrate the key pathways.

Start 4-Isopropyl-2-nitrobenzoic Acid Nitroso Nitroso Intermediate Start->Nitroso Reduction Step 1 Ester Side Product: Ester Formation Start->Ester Acidic Alcohol (e.g., Fe/HCl in EtOH) OverReduced Side Product: Alcohol or Ring Reduction Start->OverReduced Harsh Conditions (e.g., Ru/C, LiAlH4) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Step 2 Azo Side Product: Azo/Azoxy Compounds Nitroso->Azo Product Desired Product: 4-Isopropyl-2-aminobenzoic Acid Hydroxylamine->Product Final Reduction Step Hydroxylamine->Azo Condensation

Caption: Desired reaction pathway and common side reactions.

Problem Problem Observed LowYield Low Yield / Incomplete Reaction Problem->LowYield Byproducts Significant Byproduct Formation Problem->Byproducts Cause_Inactive Cause: Inactive Reagent/ Catalyst LowYield->Cause_Inactive Cause_Stoich Cause: Insufficient Reductant LowYield->Cause_Stoich Cause_Ester Byproduct is an Ester Byproducts->Cause_Ester Cause_Azo Byproduct is Azo/Azoxy Byproducts->Cause_Azo Sol_Fresh Solution: Use fresh catalyst or dithionite Cause_Inactive->Sol_Fresh Sol_More Solution: Increase molar equivalents of reductant Cause_Stoich->Sol_More Sol_Solvent Solution: Change solvent or reduction method (to non-acidic) Cause_Ester->Sol_Solvent Sol_Complete Solution: Ensure complete reduction (time, temp, excess reductant) Cause_Azo->Sol_Complete

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Position Nitrobenzoic Acids

Welcome to the Technical Support Center for handling 2-position nitrobenzoic acids (ortho-nitrobenzoic acids). The presence of a bulky, electron-withdrawing nitro group adjacent to the carboxylic acid introduces severe s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-position nitrobenzoic acids (ortho-nitrobenzoic acids). The presence of a bulky, electron-withdrawing nitro group adjacent to the carboxylic acid introduces severe steric hindrance and alters the electronic landscape of the carbonyl carbon. This dual effect significantly raises the activation energy barrier for nucleophilic attack, leading to failed amide couplings, sluggish esterifications, and unwanted side reactions.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these synthetic bottlenecks.

Section 1: Amide Bond Formation Troubleshooting

Q1: My standard amide coupling protocols (e.g., EDC/HOBt, DCC) are giving low to no yield with 2-nitrobenzoic acid. What is the likely cause? A1: Standard carbodiimide reagents like EDC and DCC are often inefficient for coupling sterically hindered carboxylic acids[1][2]. The activated O-acylisourea intermediate formed by these reagents is highly susceptible to the steric bulk of the ortho-nitro group. Instead of undergoing nucleophilic attack by the amine, the sterically congested intermediate either hydrolyzes back to the starting material or undergoes an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct[3]. Furthermore, the electron-withdrawing nitro group reduces the basicity of the carboxylate, making the initial activation step significantly slower.

Q2: Which coupling reagents are most effective for overcoming the steric hindrance of ortho-nitrobenzoic acids? A2: For sterically demanding substrates, uronium-based reagents like COMU or highly reactive formamidinium salts like TCFH (Tetramethylchloroformamidinium hexafluorophosphate) are strongly recommended[1]. COMU is an excellent, safer alternative to HATU and has been shown to efficiently couple ortho-substituted benzoic acids with primary amines[1]. However, if the amine is also sterically hindered or electron-deficient, TCFH paired with N-methylimidazole (NMI) provides superior reactivity[1]. TCFH generates a highly electrophilic acyl imidazolium intermediate that is less sensitive to steric clash than the bulky intermediates formed by benzotriazole-based reagents.

Q3: What should I do if uronium or formamidinium reagents still fail to yield the desired amide? A3: If in situ activation fails, you must isolate the activated species. Converting the 2-nitrobenzoic acid to an acid chloride using oxalyl chloride (with catalytic DMF) or generating an acyl fluoride is the most robust fallback[2][4]. The chloride or fluoride atom is much smaller than the bulky leaving groups generated by HATU or COMU, drastically reducing the steric congestion at the transition state during amine attack[5].

G Start 2-Nitrobenzoic Acid Primary Primary / Unhindered Amine Start->Primary Hindered Secondary / Hindered Amine Start->Hindered COMU Use COMU / DIPEA (High Yield, Fast) Primary->COMU TCFH Use TCFH / NMI (Superior Reactivity) Hindered->TCFH Fail Reaction Fails / Low Yield? COMU->Fail TCFH->Fail AcidChloride Form Acid Chloride (Oxalyl Chloride + cat. DMF) Fail->AcidChloride Yes

Decision tree for selecting the optimal amide coupling strategy for 2-nitrobenzoic acids.

Section 2: Esterification Challenges

Q4: Direct Fischer esterification of 2-nitrobenzoic acid with my target alcohol is yielding <10% product. Why? A4: Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carboxylic acid. The ortho-nitro group physically blocks the trajectory of the incoming alcohol[3]. Additionally, the reaction is an equilibrium process; the steric penalty shifts the equilibrium heavily toward the starting materials, making this classical approach unsuitable for hindered substrates[3].

Q5: How can I efficiently synthesize esters from 2-nitrobenzoic acid? A5: The Steglich esterification is the premier method for sterically hindered substrates[3][6]. It utilizes DCC as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a highly nucleophilic, unhindered catalyst that rapidly attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium ion[6][7]. This intermediate acts as a powerful acylating agent, forcing the esterification forward even with bulky alcohols like tert-butanol[3][7].

G Step1 2-Nitrobenzoic Acid + DCC Step2 O-Acylisourea Intermediate (Sterically Congested) Step1->Step2 Step3 DMAP Nucleophilic Attack Step2->Step3 fast Step4 Acylpyridinium Ion (Highly Electrophilic) Step3->Step4 Step5 Alcohol Attack Step4->Step5 Step6 Sterically Hindered Ester + DHU Step5->Step6

Mechanistic pathway of Steglich Esterification bypassing steric hindrance via DMAP catalysis.

Section 3: Quantitative Data & Reagent Comparison

To assist in experimental design, the following table summarizes the performance of various coupling strategies when applied to ortho-substituted/sterically hindered benzoic acids.

Coupling StrategyReagents / AdditivesActivation IntermediateEfficacy on o-Nitrobenzoic AcidCommon Side Reactions
Standard Carbodiimide EDC, HOBt, DIPEAO-acylisourea / OBt esterPoor (<20%) N-acylurea formation, hydrolysis[3].
Uronium (Standard) HATU, DIPEAO-At esterModerate (40-60%) Guanidinylation of the amine.
Uronium (Greener) COMU, DIPEAOxyma esterGood (70-90%) Minimal, safer than HATU[1].
Formamidinium TCFH, NMIAcyl imidazoliumExcellent (>90%) Highly reactive; moisture sensitive[1].
Acid Chloride Oxalyl Chloride, cat. DMFAcyl chlorideExcellent (>90%) Requires strict anhydrous conditions[2].

Section 4: Validated Experimental Protocols

Protocol 1: TCFH-Mediated Amide Coupling for Hindered Amines

This protocol leverages the high reactivity of TCFH to overcome the steric barrier of 2-nitrobenzoic acid.

  • Activation: Dissolve 2-nitrobenzoic acid (1.0 equiv) and TCFH (1.2 equiv) in anhydrous dichloromethane (DCM) or acetonitrile at 0 °C under an inert argon atmosphere.

  • Base Addition: Add N-methylimidazole (NMI) (2.5 equiv) dropwise. Stir the mixture for 15-30 minutes to ensure complete formation of the highly electrophilic acyl imidazolium intermediate.

  • Coupling: Add the target amine (1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction vessel to warm to room temperature and stir for 2–12 hours. Monitor the consumption of the activated intermediate via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Steglich Esterification with DCC/DMAP

This protocol is designed to synthesize esters from 2-nitrobenzoic acid and sterically hindered alcohols.

  • Preparation: Dissolve 2-nitrobenzoic acid (1.0 equiv) and the target alcohol (1.1 to 1.5 equiv) in anhydrous DCM[3].

  • Catalyst Addition: Add DMAP (0.1 equiv). Note: DMAP is crucial for bypassing the steric bulk of the O-acylisourea intermediate[7].

  • Coupling Agent: Cool the mixture to 0 °C and add DCC (1.1 equiv) portion-wise to control the exothermic activation.

  • Reaction: Stir at 0 °C for 5 minutes, then allow the mixture to warm to room temperature. Stir for 12-24 hours. A white precipitate of dicyclohexylurea (DHU) will form as the reaction progresses[8].

  • Purification: Filter off the DHU byproduct through a pad of Celite. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.

References

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv. URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets. MDPI. URL:[Link]

  • Steglich Esterification Definition. Fiveable. URL:[Link]

  • Steglich esterification. Grokipedia. URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC). URL:[Link]

  • Steglich Esterification Guide. Scribd. URL:[Link]

Sources

Optimization

Addressing decarboxylation risks in 4-Isopropyl-2-nitrobenzoic acid heating

Mitigating Decarboxylation Risks During Thermal Operations Welcome to the technical support guide for 4-Isopropyl-2-nitrobenzoic acid. This document is intended for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Mitigating Decarboxylation Risks During Thermal Operations

Welcome to the technical support guide for 4-Isopropyl-2-nitrobenzoic acid. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent in thermally sensitive reactions. The ortho-nitro substituent, while crucial for its synthetic utility, significantly increases the molecule's susceptibility to thermal decarboxylation, leading to the formation of 1-isopropyl-3-nitrobenzene as a critical impurity. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you control this unwanted side reaction and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues and questions encountered when heating 4-Isopropyl-2-nitrobenzoic acid.

Q1: My reaction is generating a significant amount of a non-polar byproduct. How can I confirm if it's the decarboxylated impurity?

A: The most likely byproduct from heating 4-Isopropyl-2-nitrobenzoic acid is 1-isopropyl-3-nitrobenzene. You can confirm its presence using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The decarboxylated product, lacking the polar carboxylic acid group, will have a much higher Rf value than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a loss of the carboxyl group (-44.01 Da) from the parent mass of 4-Isopropyl-2-nitrobenzoic acid (209.20 g/mol ).

  • Proton NMR (1H NMR): The characteristic broad singlet of the carboxylic acid proton (typically >10 ppm) will be absent in the byproduct's spectrum.

A standard protocol for monitoring the reaction is provided in the "Experimental Protocols" section below.

Q2: What is the underlying mechanism that makes this molecule prone to decarboxylation?

A: The decarboxylation of benzoic acids is often challenging, but the presence of an ortho-nitro group provides a low-energy pathway for this reaction. The electron-withdrawing nitro group can stabilize the transition state of the reaction through intramolecular hydrogen bonding and electronic effects, thereby lowering the activation energy required for the loss of CO2. The thermal decomposition of solid 2-nitrobenzoic acid is understood to proceed through initial bond cleavage, leading to decarboxylation (loss of CO2) and denitration (loss of the NO2 group) as the primary pathways.[1]

Caption: Troubleshooting workflow for preventing decarboxylation.

Key considerations for minimizing decarboxylation include:

  • Low Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cooling to 0°C is a standard starting point. [2]* Mild, Non-Nucleophilic Base: Use a sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger bases that can promote decarboxylation. [2]* Aprotic Solvent: Aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) minimize proton transfer events that can facilitate the removal of the carboxyl group. [2]* Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to heat. [2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Decarboxylation Risk

This protocol describes a generic amide bond formation, a common reaction for this substrate, designed to suppress the formation of 1-isopropyl-3-nitrobenzene.

Objective: To couple 4-Isopropyl-2-nitrobenzoic acid with a primary amine while minimizing decarboxylation.

Materials:

  • 4-Isopropyl-2-nitrobenzoic acid

  • Primary amine (e.g., Benzylamine)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: To a clean, dry, round-bottom flask under an inert atmosphere, add 4-Isopropyl-2-nitrobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to mitigate decarboxylation risk. [2]4. Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) to the cooled solution. Stir for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Slowly add the primary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C, then slowly warm to room temperature over 2-4 hours. Monitor progress by TLC or LC-MS (see Protocol 2).

  • Workup: Once the reaction is complete, quench with a mild aqueous wash (e.g., saturated ammonium chloride solution).

  • Extraction & Concentration: Extract the product with an organic solvent, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product using column chromatography to isolate the desired amide.

Protocol 2: HPLC Method for Reaction Monitoring

Objective: To quantify the consumption of starting material and the formation of the decarboxylated byproduct.

Instrumentation & Columns:

  • System: Standard HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Carefully take a small aliquot (~5 µL) from the reaction mixture.

  • Quench it in a vial containing 1 mL of acetonitrile.

  • Centrifuge to precipitate any salts or solids.

  • Analyze the supernatant.

Expected Elution Profile:

  • 4-Isopropyl-2-nitrobenzoic acid (Starting Material): Will have a shorter retention time due to its higher polarity.

  • 1-isopropyl-3-nitrobenzene (Byproduct): Will have a longer retention time due to its lower polarity.

References

  • Takamatsu, K., Hirano, K., & Miura, M. (2017). Copper-Mediated Decarboxylative Coupling of Benzamides with ortho-Nitrobenzoic Acids by Directed C-H Cleavage. Angewandte Chemie International Edition, 56(19), 5353-5357. [Link]

  • Feng, Y., et al. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society. [Link]

  • Chai, Y., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Removal &amp; Recovery of Unreacted 4-Isopropylbenzoic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently utilize 4-isopropylbenzoic acid (cumic acid) as a foundational building block for amide couplings, esterif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently utilize 4-isopropylbenzoic acid (cumic acid) as a foundational building block for amide couplings, esterifications, and functional material synthesis.

While its reactivity is well-documented, its high lipophilicity often complicates downstream purification. This guide provides field-proven, self-validating methodologies to quantitatively remove and recover unreacted 4-isopropylbenzoic acid from your reaction mixtures without relying on resource-intensive chromatography.

Physicochemical Profiling

Understanding the physical properties of your starting material is the first step in designing a logical purification scheme. The extraction protocols below are directly governed by these metrics.

PropertyValueExperimental Relevance
Molecular Weight 164.20 g/mol [1]Required for stoichiometric calculations during mass recovery.
pKa 4.35[2]Dictates the choice of base. Complete deprotonation requires an aqueous pH of at least 7.35.
LogP 3.40[1]High lipophilicity means the neutral acid strongly prefers the organic phase, necessitating multiple washes.
Water Solubility 0.151 mg/mL (25 °C)[1]Sparingly soluble in neutral water; ensures high precipitation yield upon acidification.
Melting Point 115 – 118 °C[1]Used as a primary Quality Control (QC) metric to validate the purity of the recovered starting material.

Troubleshooting & FAQs

Q: Should I use Sodium Hydroxide ( NaOH ) or Sodium Bicarbonate ( NaHCO3​ ) for the extraction? A: Always default to the mildest base that achieves complete deprotonation. 4-isopropylbenzoic acid has a pKa of 4.35[2]. Saturated NaHCO3​ has a pH of approximately 8.3. According to the Henderson-Hasselbalch equation, an environment ~4 pH units above the pKa results in >99.99% ionization, effectively converting the acid into water-soluble sodium 4-isopropylbenzoate[3]. Using a strong base like 1M NaOH (pH ~14) is unnecessary and introduces a high risk of hydrolyzing your newly synthesized target products (e.g., esters or amides)[4].

Q: I washed my reaction mixture with NaHCO3​ , but 4-isopropylbenzoic acid is still showing up in my organic layer. What went wrong? A: This is a direct consequence of the molecule's high lipophilicity (LogP = 3.40)[1]. When partitioned between a non-polar organic solvent (like dichloromethane) and an aqueous base, a single wash cannot always overcome the partition coefficient. Solution: Perform three sequential washes with smaller volumes of saturated NaHCO3​ rather than one large-volume wash.

Q: During the NaHCO3​ wash, pressure builds up violently in the separatory funnel. How do I mitigate this? A: This pressure is caused by the rapid evolution of carbon dioxide ( CO2​ ) gas. When the bicarbonate ion neutralizes the carboxylic acid, it forms carbonic acid ( H2​CO3​ ), which spontaneously decomposes into water and CO2​ [3]. Solution: Swirl the funnel gently before inserting the stopper. Once stoppered, invert and vent immediately through the stopcock. Repeat venting frequently between vigorous shakes until gas evolution ceases.

Q: How do I manage emulsions that form during this specific extraction? A: Sodium 4-isopropylbenzoate exhibits mild amphiphilic (surfactant-like) properties due to its hydrophobic isopropyl-phenyl tail and hydrophilic carboxylate head, which can stabilize emulsions. Solution: Add a small volume of saturated aqueous sodium chloride (brine) to the extraction funnel. This increases the ionic strength of the aqueous phase, decreasing the solubility of dissolved organic micro-droplets and forcing the phases to separate cleanly (salting out).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without passing the built-in validation checks.

Protocol A: Mild Acid-Base Liquid-Liquid Extraction

Objective: Remove 4-isopropylbenzoic acid from a neutral organic product.

  • Dilution: Dilute the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M. Transfer to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous NaHCO3​ .

  • Agitation & Venting: Swirl unstoppered briefly. Stopper the funnel, invert, and vent immediately. Shake vigorously, venting every 2-3 seconds until CO2​ evolution stops[3].

  • Phase Separation: Allow the layers to separate completely.

    • Validation Check 1: Test the aqueous layer with pH paper. It must read >8.0. If it is acidic, the NaHCO3​ was entirely depleted by the acid; add more base until the pH stabilizes above 8.

  • Sequential Washes: Drain the aqueous layer into a collection flask. Repeat the NaHCO3​ wash on the organic layer two additional times.

  • Validation Check 2 (TLC): Spot the organic layer on a silica TLC plate alongside a pure 4-isopropylbenzoic acid reference standard. Elute and visualize under UV light (254 nm). Proceed to drying only if the UV-active spot corresponding to the starting material is completely absent.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield your purified neutral product.

Protocol B: Recovery of Unreacted Starting Material

Objective: Re-protonate and precipitate 4-isopropylbenzoic acid for future use.

  • Pooling: Combine all aqueous NaHCO3​ extracts from Protocol A in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Acidification: Place the flask in an ice-water bath. Slowly add 1M HCl dropwise while stirring. Causality: The low temperature minimizes the aqueous solubility of the neutral acid (0.151 mg/mL at room temp)[1] and safely dissipates the exothermic heat of neutralization.

  • Precipitation: Continue adding HCl until a thick, white crystalline precipitate forms[5].

  • Validation Check 3: Test the slurry with pH paper. The pH must be < 3 to ensure the carboxylate is completely protonated back to the neutral acid[6].

  • Filtration: Recover the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual NaCl .

  • Validation Check 4 (Purity): Dry the white powder under high vacuum. Check the melting point. A sharp melting point between 115–118 °C validates that the recovered material is pure and ready for reuse[1].

Extraction & Recovery Workflow

AcidBaseExtraction A Crude Reaction Mixture (Neutral Product + 4-IPBA) B Add Sat. NaHCO3 (aq) Mix & Vent CO2 A->B C Phase Separation B->C D Organic Phase (Contains Neutral Product) C->D Top/Bottom (Solvent Dependent) E Aqueous Phase (Sodium 4-isopropylbenzoate) C->E Top/Bottom (Solvent Dependent) F Dry over Na2SO4 & Concentrate D->F G Acidify with 1M HCl (Dropwise to pH < 3) E->G H Precipitate 4-IPBA (Filter, Wash & Dry) G->H

Workflow for acid-base extraction and recovery of 4-isopropylbenzoic acid.

References

  • Title: 4-Isopropylbenzoic Acid | Source: PubChem | URL: [Link][1]

  • Title: 4.8: Acid-Base Extraction | Source: Chemistry LibreTexts | URL: [Link][3]

  • Title: Acid–base extraction | Source: Wikipedia, The Free Encyclopedia | URL: [Link][4]

  • Title: Acid-Base Extraction | Source: College of Saint Benedict and Saint John's University | URL: [Link][6]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Predictive NMR Algorithms vs. Experimental Validation for 4-Isopropyl-2-nitrobenzoic Acid

Executive Summary In modern drug development and synthetic chemistry, researchers frequently rely on empirical NMR prediction software (e.g., ChemDraw, Mnova) to rapidly assign chemical shifts and elucidate structures. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, researchers frequently rely on empirical NMR prediction software (e.g., ChemDraw, Mnova) to rapidly assign chemical shifts and elucidate structures. However, these predictive tools often exhibit severe limitations when applied to heavily substituted, sterically hindered aromatic systems.

This guide objectively compares the performance of empirical additivity algorithms against experimental 1 H NMR acquisition for the structural assignment of 4-Isopropyl-2-nitrobenzoic acid . By analyzing the discrepancies between predicted and experimental data, we highlight the critical role of steric inhibition of resonance—a mechanistic phenomenon often overlooked by basic predictive models.

Mechanistic Causality: The Pitfall of Planar Assumptions

Empirical NMR predictors calculate aromatic proton shifts by adding substituent increments to a base benzene value (7.27 ppm) [1]. These algorithms inherently assume that substituent groups remain coplanar with the aromatic ring, allowing for maximum π -orbital overlap and resonance (-M) effects.

For 4-isopropyl-2-nitrobenzoic acid, the bulky carboxylic acid (-COOH) at C1 and the nitro group (-NO 2​ ) at C2 are positioned ortho to each other. This proximity creates severe steric repulsion. To alleviate this steric clash, both the -COOH and -NO 2​ groups are forced to twist out of the aromatic plane [2].

  • The Consequence: This twisting breaks the π -conjugation between the substituents and the benzene ring. The strong electron-withdrawing resonance (-M effect) and the magnetic anisotropy of the -NO 2​ and -COOH groups are significantly attenuated.

  • The Predictive Failure: Because empirical models assume coplanarity, they drastically overestimate the deshielding effect on the protons adjacent to these groups (H3 and H6). Experimental data is therefore mandatory to establish the ground-truth structural assignment.

Comparative Data Analysis

The table below compares the experimental 1 H NMR data (acquired at 300 MHz in DMSO-d 6​ ) [3] against theoretical values calculated using standard empirical additivity rules.

Proton PositionExperimental Shift (ppm)Predicted Shift (ppm) Δδ (Exp - Pred)MultiplicityCoupling Constant (Hz)
H3 (C3-H) 7.838.22-0.39 Doublet (d)1.47
H5 (C5-H) 7.667.52+0.14Doublet of doublets (dd)8.09, 1.84
H6 (C6-H) 7.808.30-0.50 Doublet (d)7.72
CH (iPr) 2.88 - 3.232.95~ +0.10Multiplet (m)-
CH 3​ (iPr) 1.231.25-0.02Doublet (d)6.62
OH (COOH) 13.7011.0 - 13.0N/ABroad singlet (br s)-

Data Insight: Notice the massive overestimation for H3 ( Δδ = -0.39 ppm) and H6 ( Δδ = -0.50 ppm). In contrast, H5, which is meta to the sterically clashing groups, is relatively unaffected by the out-of-plane twisting and shows much better agreement with the prediction.

Experimental Protocol: Ground-Truth NMR Acquisition

To obtain reliable, self-validating experimental data that bypasses the flaws of empirical prediction, the following standardized protocol was utilized for 4-isopropyl-2-nitrobenzoic acid[3]:

Step 1: Sample Preparation Weigh exactly 15 mg of high-purity 4-isopropyl-2-nitrobenzoic acid. Quantitatively dissolve the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d 6​ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal chemical shift reference. Transfer the homogeneous solution to a precision 5 mm NMR tube.

Step 2: Instrument Tuning and Shimming Insert the sample into a 300 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of the DMSO-d 6​ solvent. Tune and match the probe to the 1 H resonance frequency. Perform gradient shimming (or manual Z/Z 2 shimming) to ensure magnetic field homogeneity, targeting a line width of <0.5 Hz for the residual solvent peak.

Step 3: Data Acquisition Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm, the acquisition time to 3.0 seconds, and the relaxation delay (D1) to 2.0 seconds. Acquire a minimum of 16 transients (scans) to ensure an adequate signal-to-noise ratio, particularly for the broad carboxylic acid proton which undergoes rapid exchange.

Step 4: Processing and Analysis Apply a line-broadening function (LB = 0.3 Hz) to the Free Induction Decay (FID) prior to Fourier transformation. Phase the spectrum manually and apply a polynomial baseline correction. Calibrate the chemical shift axis by setting the residual DMSO pentet to 2.50 ppm. Pick peaks and integrate the signals to confirm the proton count and extract J -coupling constants.

Workflow Visualization

NMR_Comparison Mol 4-Isopropyl-2-nitrobenzoic Acid Pred Empirical Additivity Prediction (Assumes Coplanarity) Mol->Pred Theoretical Exp Experimental 1H NMR (300 MHz, DMSO-d6) Mol->Exp Practical PredFail Overestimates H3 & H6 Shifts (Δδ ≈ 0.4 - 0.5 ppm) Pred->PredFail Planar Model Steric Steric Clash: C1-COOH & C2-NO2 (Twisted out of aromatic plane) Exp->Steric Structural Reality ExpValid Attenuated Deshielding Observed (Reduced -M & Anisotropy) Steric->ExpValid Causality Result Validated Structural Assignment PredFail->Result Error Corrected ExpValid->Result Ground Truth

Figure 1: Empirical NMR prediction vs. experimental validation, highlighting steric effects.

References

  • Abbott Laboratories. (2008). Novel Compounds and Methods for Inhibiting Poly(ADP-Ribose)Polymerase (Patent No. WO2008133753A2).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg.[Link]

  • Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1).[Link]

Sources

Comparative

Advanced HPLC Method Development for 4-Isopropyl-2-nitrobenzoic Acid: A Comparative Guide to Resolving Positional Isomers

Executive Summary 4-Isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6) is a critical synthetic building block used in advanced pharmaceutical and agrochemical manufacturing. Because its synthesis relies on the nitration of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6) is a critical synthetic building block used in advanced pharmaceutical and agrochemical manufacturing. Because its synthesis relies on the nitration of isopropylbenzoic acid, the process inherently generates closely related positional isomers and over-nitrated by-products. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a classic analytical hurdle: resolving structural isomers that share nearly identical molecular weights and partition coefficients (LogP)[1].

This guide objectively compares the performance of three distinct stationary phases—Fully Porous C18, Phenyl-Hexyl, and Core-Shell Biphenyl—demonstrating why traditional hydrophobic retention fails for nitroaromatic impurity profiling. By applying Quality by Design (QbD) principles, we provide a validated, self-validating protocol that achieves baseline resolution through orthogonal π

π and shape-selective interactions.

The Analytical Challenge: Structural Nuances of Nitroaromatics

In the synthesis and stability testing of 4-isopropyl-2-nitrobenzoic acid, three primary process-related impurities must be monitored:

  • Impurity A (Starting Material) : 4-Isopropylbenzoic acid (Un-nitrated).

  • Impurity B (Positional Isomer) : 4-Isopropyl-3-nitrobenzoic acid.

  • Impurity C (Over-nitration) : 4-Isopropyl-2,6-dinitrobenzoic acid.

The critical pair in this separation is the Main API and Impurity B . Because they are positional isomers, their hydrophobicities are virtually indistinguishable. When analyzed on a standard C18 column—which relies entirely on dispersive van der Waals forces—these two compounds frequently co-elute[2]. To achieve separation, the chromatographic system must be engineered to exploit subtle differences in the molecule's spatial geometry and the electronic distribution of the nitro group.

Methodological Rationale (A QbD Approach)

Following [3], we optimized both the mobile and stationary phases to target the specific Critical Quality Attributes (CQAs) of nitrobenzoic acids:

1. Ionization Suppression: As a benzoic acid derivative (pKa ~3.5), the analyte must be kept in its fully protonated (neutral) state to ensure sharp peak shapes and consistent retention. We utilize 0.1% Trifluoroacetic acid (TFA) in water to maintain a mobile phase pH of ~2.0, which effectively suppresses ionization[4].

Organic Modifier Selection (The Methanol Advantage): When utilizing phenyl-based columns to separate aromatic compounds, the choice of organic modifier is critical. While Acetonitrile (ACN) is the default in many labs, it contains π -electrons in its cyano group that compete with the analyte for π

π interactions on the stationary phase. Methanol, a protic solvent lacking π -electrons, leaves the stationary phase fully available to interact selectively with the nitroaromatic rings, vastly improving resolution[5].

3. Stationary Phase Architecture: We compared a standard C18, a Phenyl-Hexyl, and a Core-Shell Biphenyl phase to determine the optimal selectivity ( α ) for positional isomers.

HPLC_Workflow Start Target: 4-Isopropyl-2-nitrobenzoic acid Impurity Profiling Ionization 1. Suppress Ionization (Add 0.1% TFA/FA) Start->Ionization Organic 2. Select Organic Modifier (Methanol preferred over ACN) Ionization->Organic Column 3. Stationary Phase Screening Organic->Column C18 Standard C18 (Hydrophobic only -> Co-elution) Column->C18 PhenylHexyl Phenyl-Hexyl (Moderate π-π -> Partial Resolution) Column->PhenylHexyl Biphenyl Core-Shell Biphenyl (Strong π-π & Dipole -> Baseline Resolution) Column->Biphenyl Validation 4. Method Validation (ICH Q2 Guidelines) Biphenyl->Validation Optimal Path

Fig 1: QbD-based HPLC method development workflow for nitroaromatic positional isomers.

Experimental Protocol: Step-by-Step Methodology

The following self-validating protocol outlines the optimized conditions for the Biphenyl column, which yielded the highest analytical performance.

Reagents and Sample Preparation
  • Buffer (Mobile Phase A) : 0.1% TFA in LC-MS grade Water.

  • Organic (Mobile Phase B) : 0.1% TFA in LC-MS grade Methanol.

  • Diluent : 50:50 Water:Methanol (v/v). Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting).

  • System Suitability Solution : Accurately weigh and dissolve 4-Isopropyl-2-nitrobenzoic acid to a concentration of 500 µg/mL. Spike with 0.5% (2.5 µg/mL) of Impurities A, B, and C[1].

Chromatographic Conditions
  • Column : Core-Shell Biphenyl, 150 x 4.6 mm, 2.6 µm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature: 30°C. Note: Strict thermal control is required to prevent retention drift and maintain consistent π

    π interaction kinetics[5].
  • Injection Volume : 5 µL.

  • Detection : UV at 254 nm (Optimal absorbance maximum for nitro-substituted benzoic acids)[1].

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
12.03070
15.0595
17.0595
17.16040 (Re-equilibration)

Performance Comparison: Column Selectivity

To objectively validate the superiority of the Biphenyl phase, the system suitability solution was analyzed across three different 150 x 4.6 mm columns under identical gradient conditions. The quantitative results are summarized below:

Stationary PhaseParticle ArchitectureAPI Retention Time (min)Resolution (Rs) API vs Imp. BSelectivity ( α )Tailing Factor (Tf)
Fully Porous C18 5.0 µm8.450.8 (Co-elution)1.021.35
Phenyl-Hexyl 3.0 µm9.101.6 (Partial)1.081.15
Core-Shell Biphenyl 2.6 µm10.253.1 (Baseline) 1.15 1.05
Mechanistic Insights: Why Biphenyl Outperforms

Enhanced π

π Interactions: The strongly electron-withdrawing nitro group on the analyte creates an electron-deficient aromatic ring. The dual-ring structure of the biphenyl ligand provides a highly electron-rich surface, leading to strong, selective π

π donor-acceptor interactions that C18 completely lacks[2].

Rigid Shape Selectivity: While the Phenyl-Hexyl column offers some π

π capacity, its flexible hexyl linker dilutes its spatial rigidity. The Biphenyl ligand is rigid, allowing it to pivot and perfectly discriminate the steric hindrance of the ortho-nitro group (API) versus the meta-nitro group (Impurity B)[2].
  • Core-Shell Efficiency : The solid-core architecture of the 2.6 µm particle reduces longitudinal diffusion and mass transfer resistance, yielding sharper peaks and higher theoretical plates compared to the 5 µm fully porous C18, further boosting the resolution equation.

  • Conclusion & Recommendations

    For the impurity profiling of 4-Isopropyl-2-nitrobenzoic acid, relying on traditional C18 chemistry poses a significant risk of missing critical positional isomers, potentially compromising API safety. By transitioning to a Core-Shell Biphenyl stationary phase and utilizing Methanol as the organic modifier, analytical scientists can leverage orthogonal π

    π and shape-selective interactions to achieve robust, baseline resolution of all process-related impurities.

    References

    • SIELC Technologies. "Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column." SIELC Application Database. Available at: [Link]

    • African Journal of Biomedical Research. "HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design." ResearchGate. Available at: [Link]

    • Welch Materials. "[Reader Insight] A Guide to Selective Columns for Isomer Separation." Welch Materials Technical Insights. Available at: [Link]

    Sources

    Validation

    Comprehensive Comparison Guide: Mass Spectrometry Platforms for the Characterization of 4-Isopropyl-2-nitrobenzoic Acid

    As a Senior Application Scientist in analytical development, characterizing highly functionalized aromatic compounds requires moving beyond basic protocols to understand the fundamental gas-phase chemistry of the analyte...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in analytical development, characterizing highly functionalized aromatic compounds requires moving beyond basic protocols to understand the fundamental gas-phase chemistry of the analyte. 4-Isopropyl-2-nitrobenzoic acid (MW: 209.20 g/mol ) presents a unique analytical challenge. Its structure features a carboxylic acid, a sterically hindering isopropyl group, and an electron-withdrawing nitro group.

    This guide objectively compares the two leading analytical platforms—Triple Quadrupole (QqQ) and High-Resolution Orbitrap Mass Spectrometry (HRMS) —for elucidating the complex fragmentation patterns of this compound. By understanding the causality behind its ionization and dissociation, researchers can design self-validating workflows for robust drug development and metabolite profiling.

    Mechanistic Fragmentation Pathways (The "Why")

    Before selecting an instrument, one must understand the analyte's behavior under Collision-Induced Dissociation (CID). In negative electrospray ionization (ESI-), 4-Isopropyl-2-nitrobenzoic acid readily yields a deprotonated molecular ion [M-H]⁻ at m/z 208.0615.

    When subjected to CID, the molecule exhibits three primary fragmentation pathways, two of which defy standard aliphatic rules:

    • Thermodynamic Decarboxylation (-CO₂): The loss of carbon dioxide (44 Da) to yield m/z 164.0717 is the most energetically favored pathway. In 1, decarboxylation is the dominant and most stable fragmentation reaction[1].

    • Nitro-Nitrite Rearrangement & Radical Expulsion (-NO•): Typically, MS fragmentation is dictated by the even-electron rule. However, nitroaromatic compounds are notable exceptions. The electronegativity of the NO₂ group induces a nitro-to-nitrite rearrangement, followed by the radical loss of NO• (30 Da) to form a1 at m/z 178.0666[1].

    • The Ortho Effect (-H₂O): The spatial proximity of the 2-nitro group to the 1-carboxylic acid group facilitates a unique 2 (18 Da)[2]. This m/z 190.0509 ion is highly diagnostic for ortho-substituted nitrobenzoic acids.

    Fragmentation M [M-H]⁻ m/z 208.0615 Deprotonated Precursor F1 [M-H-CO₂]⁻ m/z 164.0717 Decarboxylation M->F1 -CO₂ (-44 Da) F2 [M-H-NO]•⁻ m/z 178.0666 Radical Anion M->F2 -NO• (-30 Da) F3 [M-H-H₂O]⁻ m/z 190.0509 Ortho Effect M->F3 -H₂O (-18 Da) F4 [M-H-CO₂-CH₃]•⁻ m/z 149.0482 Isopropyl Cleavage F1->F4 -CH₃• (-15 Da)

    Figure 1: CID MS/MS fragmentation pathways of 4-Isopropyl-2-nitrobenzoic acid in negative ESI mode.

    Platform Comparison: Triple Quadrupole vs. Orbitrap HRMS

    Choosing the right platform depends entirely on whether the goal is absolute quantitation in a biological matrix or structural elucidation of unknown degradants. Because 3, the way each instrument isolates and measures these fragments drastically impacts data quality[3].

    Table 1: Performance Metrics Comparison
    MetricTriple Quadrupole (QqQ)Orbitrap HRMSCausality / Impact on Analysis
    Primary Application Targeted MRM QuantitationUntargeted Profiling & ElucidationQqQ maximizes duty cycle for specific transitions; HRMS captures all ions continuously.
    Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 1 ppm)HRMS prevents false positives from isobaric interferences in complex matrices.
    Sensitivity (LOD) Sub-pg/mLLow pg/mLQqQ's collision cell design allows for highly efficient, focused ion transmission.
    Resolving Power Unit resolution (~0.7 FWHM)Up to 140,000 (at m/z 200)HRMS can distinguish the radical loss of NO• from other nominal 30 Da losses.
    Radical Ion Detection ModerateExcellentHigh resolution is required to confidently assign non-even-electron rule fragments.
    Table 2: CID Fragmentation Data (Negative ESI)
    Fragment IonNominal m/z (QqQ)Exact m/z (HRMS)Neutral LossMechanistic Pathway
    [M-H]⁻208208.0615N/ADeprotonated Precursor
    [M-H-CO₂]⁻164164.071744 Da (CO₂)Decarboxylation
    [M-H-NO]•⁻178178.066630 Da (NO•)Nitro-Nitrite Rearrangement
    [M-H-H₂O]⁻190190.050918 Da (H₂O)Ortho Effect (Steric interaction)
    [M-H-CO₂-CH₃]•⁻149149.048259 Da (CO₂ + CH₃•)Isopropyl Cleavage

    Self-Validating Experimental Protocol

    To ensure reproducibility and scientific integrity, do not rely on default instrument parameters. The following protocol utilizes a self-validating feedback loop to optimize the detection of 4-Isopropyl-2-nitrobenzoic acid.

    Step-by-Step Methodology

    Step 1: Mobile Phase & Sample Preparation

    • Action: Prepare a 1 µg/mL solution of the analyte in Acetonitrile/Water (50:50, v/v) containing 0.01 M ammonium acetate.

    • Causality: The use of 1 acts as a weak proton acceptor, driving the equilibrium toward the deprotonated [M-H]⁻ state, maximizing ESI- ionization efficiency[1].

    Step 2: Chromatographic Separation

    • Action: Utilize a C18 UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm) at a flow rate of 0.3 mL/min.

    • Causality: The hydrophobic isopropyl group ensures strong retention on the C18 stationary phase, separating the compound from early-eluting polar matrix interferences.

    Step 3: Collision Energy (CE) Ramping & Self-Validation

    • Action: Infuse the sample and ramp the collision energy from 10 eV to 50 eV using N₂ or Argon as the collision gas.

    • Validation Checkpoint: Plot the intensity of the precursor (m/z 208) against the primary product ion (m/z 164). The system is successfully validated only if a clear crossover point is observed (typically between 15–22 eV). If the precursor does not deplete by >90% at 50 eV, the collision cell pressure is too low, or the gas lines require purging.

    Workflow Prep Sample Prep 1 µg/mL ACN/H₂O LC UHPLC Separation C18, 0.3 mL/min Prep->LC Ion ESI Negative Mode Optimize Spray LC->Ion Split Platform Selection Ion->Split QqQ Triple Quadrupole MRM Quantitation Split->QqQ High Sensitivity HRMS Orbitrap HRMS Exact Mass ID Split->HRMS High Resolution

    Figure 2: Self-validating analytical workflow for LC-MS/MS platform comparison.

    Conclusion & Platform Recommendation

    For routine pharmacokinetic (PK) screening where 4-Isopropyl-2-nitrobenzoic acid is a known target, the Triple Quadrupole (QqQ) is the superior choice. By monitoring the 208 -> 164 (quantifier) and 208 -> 178 (qualifier) transitions, maximum sensitivity is achieved.

    However, during early-stage drug metabolism and pharmacokinetics (DMPK) studies, the Orbitrap HRMS is mandatory. The ability to resolve exact masses prevents the misidentification of the radical [M-H-NO]•⁻ ion, ensuring that the unique ortho-effects and nitro-rearrangements are accurately mapped to the compound's structural topology.

    References

    • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate URL
    • Source: PMC (NIH)
    • On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm Source: ACS Publications URL

    Sources

    Comparative

    Comparative Reactivity Guide: 4-Isopropyl-2-nitrobenzoic acid vs. 4-tert-butyl-2-nitrobenzoic acid

    As drug development and materials science increasingly rely on precision functionalization, the selection of appropriate aromatic building blocks is critical. Two closely related compounds—4-Isopropyl-2-nitrobenzoic acid...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development and materials science increasingly rely on precision functionalization, the selection of appropriate aromatic building blocks is critical. Two closely related compounds—4-Isopropyl-2-nitrobenzoic acid and 4-tert-butyl-2-nitrobenzoic acid —offer an excellent case study in how subtle changes in alkyl substitution dictate macroscopic chemical behavior.

    While both molecules share an identical electronic core (a carboxylic acid at C1 and a strongly deactivating nitro group at C2), the transition from an isopropyl to a tert-butyl group at the C4 position fundamentally alters their reactivity profiles. This guide provides an in-depth, objective comparison of their performance, focusing on steric hindrance in Electrophilic Aromatic Substitution (EAS) and their divergent behavior under benzylic oxidation conditions.

    Structural and Electronic Profiling

    To understand the causality behind their reactivity differences, we must first analyze the physical organic chemistry of the C4 substituents[1][1][2][2].

    • Electronic Effects: Both the isopropyl (iPr) and tert-butyl (tBu) groups are electron-donating via induction (+I), which activates the aromatic ring toward electrophiles. However, the isopropyl group also participates in hyperconjugation due to its single α -proton, whereas the tert-butyl group relies purely on a stronger inductive effect.

    • Steric Bulk: The tert-butyl group is the archetypal sterically demanding substituent. Its three methyl groups project outward, creating a rigid, non-polar domain that severely restricts access to adjacent reaction sites[3][3].

    • Benzylic C-H Bond: The isopropyl group possesses a benzylic hydrogen with a relatively low Bond Dissociation Energy (BDE 90 kcal/mol)[4][4]. The tert-butyl group lacks this benzylic hydrogen entirely.

    Quantitative Comparison Table
    Property / Reactivity Metric4-Isopropyl-2-nitrobenzoic acid4-tert-butyl-2-nitrobenzoic acid
    Alkyl Group A-Value 2.15 kcal/mol>4.7 kcal/mol
    Benzylic C-H Bond Present (Susceptible to radicals)Absent (Metabolically stable)
    EAS at C5 (Relative Rate) Moderate (Sterically accessible)Very Low (Sterically blocked)
    Oxidation (KMnO 4​ / Air) Cleaves to 2-nitroterephthalic acidCompletely Inert

    Electrophilic Aromatic Substitution (EAS): The Steric Shield

    In 4-alkyl-2-nitrobenzoic acids, the regioselectivity of EAS (such as bromination or nitration) is governed by a competition between electronic direction and steric hindrance.

    • The Alkyl group (C4) is activating and ortho/para-directing (directs to C3 and C5).

    • The COOH group (C1) is deactivating and meta-directing (directs to C3 and C5).

    • The NO 2​ group (C2) is strongly deactivating and meta-directing (directs to C4 and C6).

    Because the alkyl group is the only activating substituent, it dictates the primary site of attack. Position C3 is sandwiched between the nitro and alkyl groups, rendering it virtually inaccessible. Therefore, C5 is the kinetically favored site for EAS .

    However, the massive steric bulk of the tert-butyl group effectively acts as a physical shield over the C5 position. According to established principles of steric hindrance in EAS[5][5], the tert-butyl group drastically reduces the rate of ortho-substitution compared to less hindered alkyls.

    EAS_Steric cluster_iPr 4-Isopropyl-2-nitrobenzoic acid cluster_tBu 4-tert-butyl-2-nitrobenzoic acid A iPr Group (Moderate Bulk) B C5 Position (Accessible) A->B Weak Steric Block C t-Bu Group (High Bulk) D C5 Position (Blocked) C->D Strong Steric Shielding Electrophile Electrophile (E+) Electrophile->B Fast Attack Electrophile->D Hindered Attack

    Figure 1: Steric hindrance effects on C5 electrophilic aromatic substitution.

    Self-Validating Protocol A: Competitive Electrophilic Bromination

    To objectively measure this steric effect, a competitive bromination assay is utilized. By using a stoichiometric deficit of the electrophile, the two substrates are forced to compete, revealing their relative kinetic rates.

    • Preparation: Equimolar amounts (1.0 mmol each) of 4-iPr-2-NO 2​ -BA and 4-tBu-2-NO 2​ -BA are dissolved in 10 mL of glacial acetic acid.

    • Internal Standard: Add 0.5 mmol of biphenyl (inert under these specific mild conditions) to serve as an internal standard for quantitative GC-MS tracking.

    • Electrophile Addition: Slowly add 0.5 mmol of molecular bromine (Br 2​ ) and a catalytic amount of FeBr 3​ .

    • Validation Mechanism: The system is self-validating. Because the total starting material (2.0 mmol) exceeds the bromine (0.5 mmol), the ratio of the brominated products directly reflects the relative reaction rates ( kiPr​/ktBu​ ). The mass balance (unreacted starting materials + products) must equal 2.0 mmol relative to the biphenyl standard.

    • Result: GC-MS analysis will show >95% of the brominated product originates from the isopropyl derivative, proving the profound steric shielding of the tert-butyl group.

    Benzylic Functionalization: Radical Susceptibility vs. Stability

    The second major divergence in reactivity lies in benzylic oxidation. The benzylic carbon is highly susceptible to radical abstraction and oxidation because the resulting intermediate is stabilized by resonance with the aromatic π -system[6][6].

    Because 4-Isopropyl-2-nitrobenzoic acid contains a benzylic hydrogen, it can be readily oxidized (e.g., using KMnO 4​ , Oxone, or catalytic aerobic oxidation) to form 2-nitroterephthalic acid. Conversely, 4-tert-butyl-2-nitrobenzoic acid has no benzylic hydrogen. The C-C bonds of the tert-butyl group are too strong to be cleaved under standard benzylic oxidation conditions, rendering the molecule completely inert.

    Benzylic_Oxidation Ox Oxidant (e.g., KMnO4 / Radical) iPr 4-Isopropyl Derivative Has Benzylic C-H Ox->iPr tBu 4-tert-Butyl Derivative No Benzylic C-H Ox->tBu Radical Benzylic Radical Resonance Stabilized iPr->Radical H-Abstraction (BDE ~90 kcal/mol) NoRxn Inert Metabolically Stable tBu->NoRxn No H-Abstraction Possible Product Oxidized Product Dicarboxylic Acid Radical->Product Further Oxidation

    Figure 2: Divergent reactivity pathways under benzylic oxidation conditions.

    Self-Validating Protocol B: Visual Benzylic Oxidation Assay

    This protocol leverages the intense color of Potassium Permanganate (KMnO 4​ ) as an internal, real-time visual validator of the reaction mechanism.

    • Setup: Prepare two separate round-bottom flasks. Add 1.0 mmol of 4-iPr-2-NO 2​ -BA to Flask A, and 1.0 mmol of 4-tBu-2-NO 2​ -BA to Flask B.

    • Solvent & Base: Dissolve each in 10 mL of 0.5 M aqueous NaOH (forming the soluble sodium carboxylate salts).

    • Oxidant Addition: Add 3.0 mmol of KMnO 4​ (a deep purple solution) to both flasks and heat to reflux.

    • Validation Mechanism: As KMnO 4​ oxidizes the benzylic carbon, it is reduced to MnO 2​ , which precipitates as an insoluble brown sludge.

      • Flask A (Isopropyl): The purple color will rapidly fade, replaced by a brown MnO 2​ precipitate, validating that benzylic oxidation is actively occurring.

      • Flask B (tert-butyl): The solution will remain deep purple indefinitely under these conditions, visually confirming the mechanistic hypothesis that the absence of a benzylic hydrogen prevents oxidation.

    • Workup: Acidification of Flask A (after filtering MnO 2​ ) yields 2-nitroterephthalic acid. Acidification of Flask B recovers the unreacted 4-tert-butyl-2-nitrobenzoic acid quantitatively.

    Conclusion & Strategic Applications

    The choice between 4-Isopropyl-2-nitrobenzoic acid and 4-tert-butyl-2-nitrobenzoic acid should be dictated by the specific needs of the synthetic pathway or the desired pharmacological profile:

    • Choose the tert-butyl derivative when designing drug candidates requiring high metabolic stability. Its inability to undergo benzylic oxidation prevents rapid clearance via cytochrome P450 enzymes, and its massive steric bulk protects the aromatic ring from unwanted electrophilic degradation.

    • Choose the isopropyl derivative when the molecule is intended as a versatile synthetic intermediate. The accessible C5 position allows for downstream halogenation/cross-coupling, and the benzylic position serves as a latent functional handle for late-stage oxidation.

    References

    • PubChem . "4-Tert-butyl-2-nitrobenzoic acid - Compound Summary." National Center for Biotechnology Information. URL:[Link]

    • PubChem . "4-Isopropyl-2-nitrobenzoic acid - Compound Summary." National Center for Biotechnology Information. URL:[Link]

    • Master Organic Chemistry . "Reactions on the 'Benzylic' Carbon: Bromination And Oxidation." URL:[Link]

    • LibreTexts Chemistry . "4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution." URL:[Link]

    • Organic Letters (ACS) . "Mild and Selective Vanadium-Catalyzed Oxidation of Benzylic, Allylic, and Propargylic Alcohols Using Air." URL:[Link]

    Sources

    Validation

    UV-Vis Spectroscopic Profiling of 4-Isopropyl-2-nitrobenzoic Acid: A Comparative Guide

    Executive Summary In drug development and materials science, the precise optical characterization of aromatic building blocks is critical for downstream synthesis, purity analysis, and formulation. 4-Isopropyl-2-nitroben...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In drug development and materials science, the precise optical characterization of aromatic building blocks is critical for downstream synthesis, purity analysis, and formulation. 4-Isopropyl-2-nitrobenzoic acid is a highly functionalized derivative of benzoic acid, featuring both electron-donating and electron-withdrawing substituents.

    This guide objectively compares the Ultraviolet-Visible (UV-Vis) absorption profile of 4-isopropyl-2-nitrobenzoic acid against its structural analogs—benzoic acid, [1], and [2]. By deconstructing the electronic contributions of each functional group, researchers can accurately predict spectral shifts, optimize detection parameters for High-Performance Liquid Chromatography (HPLC), and validate compound integrity.

    Mechanistic Insights: The Causality of Absorption Shifts

    Understanding the UV-Vis spectrum of 4-isopropyl-2-nitrobenzoic acid requires analyzing the causality behind its electronic transitions. The baseline chromophore is the benzoic acid ring, which typically exhibits a primary π→π∗ transition near 230 nm and a weaker n→π∗ transition near 270 nm. The addition of substituents alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap:

    • The para-Isopropyl Effect (+I): The isopropyl group at the para position acts as an electron-donating group via hyperconjugation. This localized increase in electron density raises the energy of the HOMO, slightly reducing the transition energy and causing a subtle bathochromic (red) shift compared to unsubstituted benzoic acid[3].

    • The ortho-Nitro Effect (-M): The nitro group is a potent electron-withdrawing chromophore. It extends the conjugated π -system, significantly lowering the LUMO. However, its ortho placement introduces steric hindrance with the adjacent carboxylic acid, which can twist the nitro group slightly out of the aromatic plane. Despite this steric penalty, the nitro group introduces a distinct, broad n→π∗ absorption band extending into the 330–350 nm region, with crystalline forms exhibiting a UV cut-off around 428 nm[4].

    • The "Push-Pull" Synergy: In 4-isopropyl-2-nitrobenzoic acid, the combination of the para-isopropyl (+I) and ortho-nitro (-M) groups creates a "push-pull" electronic dipole across the aromatic ring. This synergistic effect further compresses the HOMO-LUMO gap, resulting in a pronounced bathochromic shift of the primary absorption maximum ( λmax​ ) relative to its mono-substituted alternatives.

    Comparative UV-Vis Absorption Data

    To contextualize the optical performance of 4-isopropyl-2-nitrobenzoic acid, the following table summarizes the quantitative UV-Vis absorption maxima of the compound and its primary alternatives in a polar protic solvent (e.g., Ethanol).

    CompoundSubstituent(s)Primary λmax​ ( π→π∗ )Secondary λmax​ ( n→π∗ )Electronic Causality
    Benzoic Acid None~230 nm~273 nmBaseline conjugated aromatic system.
    4-Isopropylbenzoic Acid para-Isopropyl~236 nm~277 nmWeak +I effect (hyperconjugation) causes a minor bathochromic shift.
    2-Nitrobenzoic Acid ortho-Nitro~260 nm~330 nmStrong -M effect and extended conjugation; steric twist at the ortho position[5].
    4-Isopropyl-2-nitrobenzoic Acid para-Iso, ortho-Nitro~268 nm ~340 nm "Push-pull" system maximizes the bathochromic shift; ideal for selective UV detection.

    Note: Exact λmax​ values are subject to solvatochromic shifts depending on the dielectric constant and hydrogen-bonding capacity of the chosen solvent.

    Experimental Protocol: A Self-Validating UV-Vis Workflow

    To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It not only measures the UV-Vis spectrum but inherently verifies the absence of optical artifacts (such as compound aggregation or solvent interference).

    Step 1: Solvent Selection & Preparation
    • Action: Select HPLC-grade Ethanol as the diluent.

    • Causality: Ethanol is UV-transparent above 210 nm, ensuring no solvent background interference in the critical 230–400 nm window. Furthermore, as a polar protic solvent, it effectively solvates the carboxylic acid, preventing dimerization that could artificially alter the λmax​ .

    Step 2: Stock Solution & Serial Dilution
    • Action: Prepare a 1.0×10−3 M stock solution of 4-isopropyl-2-nitrobenzoic acid. Perform serial dilutions to generate five distinct concentrations ranging from 1.0×10−5 M to 1.0×10−4 M.

    • Causality: Analyzing a concentration gradient rather than a single sample ensures that the absorbance falls within the linear dynamic range of the spectrophotometer detector (typically 0.1 to 1.0 Absorbance Units).

    Step 3: Baseline Correction (Blanking)
    • Action: Fill a matched pair of quartz cuvettes (1 cm path length) with pure HPLC-grade Ethanol. Place them in the reference and sample beams and zero the instrument.

    • Causality: This subtracts the optical absorbance of the quartz material and the solvent, isolating the electronic transitions of the analyte.

    Step 4: Spectral Scanning
    • Action: Replace the solvent in the sample cuvette with the 5.0×10−5 M solution. Scan the wavelength from 200 nm to 400 nm at a scan rate of 1 nm/s.

    • Causality: A slow scan rate prevents peak distortion. Identify the primary peak (~268 nm) and the secondary shoulder (~340 nm).

    Step 5: Self-Validation (Beer-Lambert Linearity Check)
    • Action: Measure the exact absorbance at the identified λmax​ for all five prepared concentrations. Plot Absorbance vs. Concentration.

    • Causality: If the resulting plot yields a linear regression with R2>0.99 , the system is self-validated. It proves the compound obeys the Beer-Lambert law, confirming that the observed λmax​ is a true monomeric electronic transition and is not skewed by concentration-dependent aggregation or detector saturation.

    Workflow Visualization

    UVVisWorkflow Start 1. Sample Preparation (4-Isopropyl-2-nitrobenzoic acid) Solvent 2. Solvent Selection (HPLC-Grade Ethanol) Start->Solvent Blank 3. Baseline Correction (Zeroing Spectrophotometer) Solvent->Blank Scan 4. Wavelength Scan (200 nm - 400 nm) Blank->Scan Identify 5. Identify λ_max (π→π* and n→π* bands) Scan->Identify Validate 6. Self-Validation (Beer-Lambert Linearity Check) Identify->Validate

    Fig 1. Self-validating UV-Vis spectroscopic workflow for 4-isopropyl-2-nitrobenzoic acid.

    References

    • National Center for Biotechnology Information (PubChem). "2-Nitrobenzoic acid - Chemical and Physical Properties." PubChem Compound Database. URL:[Link]

    • National Center for Biotechnology Information (PubChem). "4-Isopropylbenzoic acid - Chemical and Physical Properties." PubChem Compound Database. URL:[Link]

    • National Institute of Standards and Technology (NIST). "Benzoic acid, 2-nitro- UV/Visible spectrum." NIST Chemistry WebBook, SRD 69. URL:[Link]

    • MDPI - Crystals. "Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N2 Neutrals Using Cold Plasma." Crystals 2024, 14(11), 948. URL:[Link]

    Sources

    Comparative

    Elemental Analysis Benchmarks for 4-Isopropyl-2-nitrobenzoic Acid: A Comparative Guide to Analytical Methodologies

    4-Isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6, Formula: C₁₀H₁₁NO₄) is a critical synthetic building block utilized in pharmaceutical development and advanced organic synthesis. Validating the purity of this compound i...

    Author: BenchChem Technical Support Team. Date: March 2026

    4-Isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6, Formula: C₁₀H₁₁NO₄) is a critical synthetic building block utilized in pharmaceutical development and advanced organic synthesis. Validating the purity of this compound is paramount; trace impurities from unreacted precursors (e.g., 2-nitro-p-cymene) or oxidative byproducts can severely impact the yield and safety of downstream coupling reactions [1].

    This guide provides a definitive comparison of elemental analysis (EA) benchmarks for 4-Isopropyl-2-nitrobenzoic acid, contrasting the gold-standard dynamic flash combustion method against alternative surface and structural techniques.

    Theoretical Benchmarks

    For a perfectly pure sample of 4-Isopropyl-2-nitrobenzoic acid (Molecular Weight: 209.20 g/mol ), the theoretical elemental mass fractions are calculated as follows:

    • Carbon (C): 57.41%

    • Hydrogen (H): 5.30%

    • Nitrogen (N): 6.70%

    • Oxygen (O): 30.59%

    According to standard analytical guidelines for new compound characterization, experimental CHN values must fall within ±0.4% of these theoretical values to confirm bulk purity.

    Comparative Analysis of Analytical Methodologies

    Dynamic Flash Combustion (CHN/O Analyzers)
    • Mechanism: The sample is subjected to instantaneous combustion at ~1000°C in an oxygen-rich environment. The resulting gases (CO₂, H₂O, NOₓ) are reduced, separated via a gas chromatography (GC) column, and quantified using a Thermal Conductivity Detector (TCD) [2].

    • Pros: Absolute quantification of bulk composition; highly reproducible; rapid analysis time.

    • Cons: Destructive; confirms the empirical formula but cannot identify structural isomers.

    Energy Dispersive X-Ray Spectroscopy (EDS) & X-ray Photoelectron Spectroscopy (XPS)
    • Mechanism: Electron or X-ray beams excite the sample, emitting characteristic X-rays or photoelectrons that identify elemental composition.

    • Pros: Non-destructive; excellent for identifying inorganic salt contaminants or transition metal catalyst carryover.

    • Cons: Semi-quantitative for light elements (C, H, N, O); highly surface-sensitive, making it unrepresentative of the entire bulk matrix.

    Orthogonal Validation: LC-MS & NMR
    • Mechanism: Liquid chromatography separates impurities, while mass spectrometry and nuclear magnetic resonance confirm the exact molecular mass and atomic connectivity.

    • Pros: Confirms the specific ortho/para arrangement of the isopropyl and nitro groups on the benzoic acid scaffold.

    • Cons: Does not provide absolute mass-fraction purity without highly calibrated internal standards.

    Quantitative Data: Performance Comparison

    The following table summarizes the experimental benchmarks for 4-Isopropyl-2-nitrobenzoic acid across different analytical techniques.

    Table 1: Experimental Benchmarks for 4-Isopropyl-2-nitrobenzoic Acid (Premium Standard vs. Commercial 95% Grade)

    ElementTheoretical ValuePremium Standard (Flash EA)Commercial Grade (Flash EA)EDS (Surface Scan)
    Carbon (C) 57.41%57.38% (±0.15%)56.12% (±0.40%)~61.2% (High variance)
    Hydrogen (H) 5.30%5.32% (±0.08%)5.85% (±0.20%)N/A (Cannot detect H)
    Nitrogen (N) 6.70%6.68% (±0.10%)6.15% (±0.30%)~5.8% (Low sensitivity)
    Oxygen (O) 30.59%30.62% (±0.20%)31.88% (±0.50%)~33.0% (Surface oxidation)

    Causality Insight: The commercial grade shows elevated hydrogen and oxygen levels, indicative of residual hygroscopic moisture (H₂O) or unoxidized alcohol intermediates from the synthesis process. EDS fails to provide reliable benchmarks for organic compounds due to its physical inability to detect hydrogen and its poor sensitivity to nitrogen.

    Experimental Protocols: Self-Validating Systems

    Protocol 1: High-Precision CHN(O) Analysis via Dynamic Flash Combustion

    Causality: Accurate elemental analysis requires the absolute elimination of ambient moisture and precise micro-weighing. Because the sample size is extremely small (1–3 mg), microgram-level deviations linearly skew the final percentage calculations [3].

    • Sample Preparation: Dry the 4-Isopropyl-2-nitrobenzoic acid sample in a vacuum desiccator over P₂O₅ for 24 hours to remove hygroscopic moisture.

    • Micro-weighing: Using a microbalance (readability of 1 µg), weigh exactly 1.500 to 2.000 mg of the dried sample into a tin capsule. Why Tin? Tin oxidation is highly exothermic, temporarily boosting the local combustion temperature to ~1800°C to ensure complete carbon oxidation without soot formation.

    • Combustion: Drop the sealed capsule into the combustion reactor (maintained at 1000°C) synchronized with a precise pulse of pure O₂ gas.

    • Reduction: Pass the combustion gases through a copper reduction reactor at 650°C. This converts all nitrogen oxides (NOₓ) into N₂ gas and absorbs any excess O₂.

    • Separation & Detection: Elute the gas mixture (N₂, CO₂, H₂O) through a specialized GC column. Quantify the peaks using a TCD calibrated against a high-purity standard (e.g., sulfanilamide).

    FlashCombustion SamplePrep Sample Weighing (Tin Capsule, 1-2mg) Combustion Dynamic Flash Combustion (1000°C, O2 Pulse) SamplePrep->Combustion Reduction Reduction Reactor (Cu, 650°C) Combustion->Reduction Separation GC Column Separation (N2, CO2, H2O) Reduction->Separation Detection TCD Detection (Quantification) Separation->Detection

    Workflow of dynamic flash combustion for CHN elemental analysis.

    Protocol 2: Orthogonal Validation via Mixed-Mode LC-MS

    Causality: Because 4-Isopropyl-2-nitrobenzoic acid is highly polar and ionizable, standard reversed-phase chromatography often yields poor retention. Utilizing a mixed-mode anion-exchange column ensures proper retention and separation from structurally similar organic acid isomers.

    • Mobile Phase Preparation: Prepare an aqueous buffer of 50 mM ammonium formate with 0.9% formic acid (pH ~3.0) to ensure the carboxylic acid group remains partially protonated for optimal column interaction.

    • Chromatography: Inject 2 µL of a 100 µg/mL sample solution onto a mixed-mode C18/Anion-Exchange column.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode to detect the[M-H]⁻ ion at m/z 208.06.

    DecisionMatrix Start 4-Isopropyl-2-nitrobenzoic Acid Purity Assessment Bulk Bulk Elemental Composition Start->Bulk Surface Surface & Trace Impurities Start->Surface Structure Structural Integrity Start->Structure CHN CHN(O) Analyzer (Accuracy ±0.3%) Bulk->CHN XPS XPS / EDS (Inorganic Catalyst Traces) Surface->XPS LCMS LC-MS / NMR (Isomer Identification) Structure->LCMS

    Decision matrix for orthogonal purity assessment of organic acids.

    Conclusion

    For the rigorous benchmarking of 4-Isopropyl-2-nitrobenzoic acid, dynamic flash combustion remains the unrivaled gold standard for bulk elemental quantification. While techniques like EDS offer rapid surface scans, they fail to provide the stoichiometric precision required for pharmaceutical-grade validation. To establish a self-validating analytical system, elemental analysis must be coupled with orthogonal structural techniques like mixed-mode LC-MS, ensuring both compositional accuracy and molecular integrity.

    References

    • PubChem. "4-Isopropyl-2-nitrobenzoic acid (CID 24971954)". National Institutes of Health. [Link]

    • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation". Mettler Toledo Laboratory Weighing Applications.[Link]

    Safety & Regulatory Compliance

    Safety

    4-Isopropyl-2-nitrobenzoic acid proper disposal procedures

    As a Senior Application Scientist, I approach laboratory safety and chemical waste management not merely as a regulatory checklist, but as a rigorous, self-validating scientific discipline. Handling functionalized nitroa...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach laboratory safety and chemical waste management not merely as a regulatory checklist, but as a rigorous, self-validating scientific discipline. Handling functionalized nitroaromatic compounds, specifically 4-Isopropyl-2-nitrobenzoic acid , requires a deep understanding of their physicochemical properties to prevent environmental contamination and ensure personnel safety.

    This guide provides an authoritative, mechanistic, and step-by-step operational framework for the proper handling, spill response, and disposal of 4-Isopropyl-2-nitrobenzoic acid.

    I. Chemical Profile & Hazard Causality

    To design an effective disposal protocol, we must first understand the molecular behavior of the compound. 4-Isopropyl-2-nitrobenzoic acid is a bifunctional molecule. The carboxylic acid moiety acts as a proton donor, which can disrupt the lipid bilayers of mucosal membranes, causing acute localized irritation. Simultaneously, the electron-withdrawing nitro group increases the electrophilicity of the aromatic ring. In biological systems, this nitro group can undergo enzymatic reduction, generating reactive oxygen species (ROS) and causing oxidative stress.

    Because of these properties, the compound is strictly classified under the Globally Harmonized System (GHS) as a health and environmental hazard.

    Quantitative Data Summary
    PropertyValueSource
    CAS Number 35480-95-61[1]
    Molecular Formula C₁₀H₁₁NO₄2[2]
    Molecular Weight 209.20 g/mol 1[1]
    GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 31[1]
    Hazard Statements H302, H315, H319, H3353[3]
    Storage Conditions Room temperature, well-ventilated, tightly sealed1[1]

    II. Spill Response & Decontamination Workflow

    When a spill occurs, the primary objective is to prevent aerosolization of the powder and to avoid introducing the compound into the water table. Nitroaromatics are notoriously recalcitrant to biodegradation and must never be routed to standard municipal drains4[4].

    G Start Spill Detected: 4-Isopropyl-2-nitrobenzoic acid PPE Evacuate Area & Don Appropriate PPE Start->PPE State Assess Spill State PPE->State Dry Dry Powder Spill State->Dry Wet Wet/Solution Spill State->Wet Sweep HEPA Vacuum or Wet-Wipe (No Sweeping) Dry->Sweep Absorb Absorb with Diatomite or Universal Binders Wet->Absorb Decon Decontaminate Surfaces (Scrub with Alcohol) Sweep->Decon Absorb->Decon Waste Seal in Labeled Hazardous Waste Container Decon->Waste Incinerate EPA/RCRA Approved High-Temp Incineration Waste->Incinerate

    Workflow for the safe containment, decontamination, and disposal of 4-Isopropyl-2-nitrobenzoic acid.

    Mechanistic Spill Clean-Up Procedure
    • Containment: Immediately isolate the area. Do not use dry brooms or compressed air, as this will generate inhalable dust (violating P261 precautionary statements) 1[1].

    • Absorption (For Solutions): Apply finely powdered diatomite or universal chemical binders. Causality: Diatomite is an inert, highly porous siliceous rock. It physically traps the organic solution without initiating exothermic secondary reactions, which could occur if reactive absorbents were used 1[1].

    • Chemical Decontamination: Scrub the affected surfaces with an alcohol (e.g., isopropanol or ethanol). Causality: The bulky hydrophobic isopropyl group and the aromatic ring make this compound poorly soluble in cold water. Alcohol disrupts these hydrophobic interactions, ensuring complete solubilization and removal from the surface 1[1].

    • Self-Validation Step: After a final water rinse, visually inspect the surface under bright light. Swab the area with a clean white filter paper moistened with alcohol; if the paper remains pristine white (showing no yellow tint characteristic of nitroaromatics), the decontamination is validated.

    III. Step-by-Step Disposal Protocol

    Under no circumstances should 4-Isopropyl-2-nitrobenzoic acid be discharged into the environment, down the drain, or mixed with general biological waste 5[5]. Follow this strict operational plan to ensure EPA/RCRA compliance.

    Step 1: Waste Segregation

    • Collect all solid waste (powder, contaminated PPE, and diatomite absorbents) in a sturdy, leak-proof, wide-mouth High-Density Polyethylene (HDPE) container.

    • Collect all liquid waste (alcohol rinsate from decontamination) in a separate, chemically compatible liquid waste carboy.

    • Crucial: Do not mix this waste stream with strong oxidizing agents, strong bases, or strong reducing agents to prevent spontaneous exothermic reactions 4[4].

    Step 2: Container Management & Labeling

    • Ensure the waste container is tightly sealed when not actively receiving waste.

    • Affix a compliant Hazardous Waste label. The label must explicitly state: "Hazardous Waste: 4-Isopropyl-2-nitrobenzoic acid (Toxic, Irritant)."

    • Store the container in a designated secondary containment tray in a cool, dry, and well-ventilated satellite accumulation area, away from direct sunlight 4[4].

    Step 3: Empty Container Processing

    • Original chemical bottles must be thoroughly emptied.

    • Perform a triple-rinse of the empty glass or plastic container using an appropriate solvent (e.g., ethanol).

    • Collect all triple rinsate into the liquid hazardous waste carboy. Only after triple-rinsing and defacing the original manufacturer's label can the empty container be disposed of in a standard glass disposal box 5[5].

    Step 4: Institutional Transfer & Final Destruction

    • Request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department before the container reaches ¾ capacity 5[5].

    • Final disposal must be executed by a licensed hazardous waste contractor via high-temperature incineration . Incineration is mandatory because standard combustion of nitroaromatics can yield highly toxic nitrogen oxides (NOx); specialized scrubbers at EPA-approved facilities are required to neutralize these off-gases.

    IV. References

    • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University EHS. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 4-Isopropyl-2-nitrobenzoic acid

    As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a self-validating system of chemical logic. 4-Isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6) is a highly valua...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a self-validating system of chemical logic. 4-Isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6) is a highly valuable building block in pharmaceutical synthesis, but its structural features—a nitro group and a carboxylic acid moiety—dictate specific handling and disposal protocols. This guide provides the causal reasoning behind every safety measure, ensuring you can integrate this compound into your workflows safely and efficiently.

    Hazard Profile and Physicochemical Properties

    Understanding the inherent properties of the chemical is the first step in risk mitigation. 4-Isopropyl-2-nitrobenzoic acid is a solid powder that acts as a localized irritant and systemic toxicant[1][2].

    Table 1: Quantitative Data and Hazard Summary

    Property / HazardValue / ClassificationReference
    CAS Number 35480-95-6[1]
    Molecular Formula C10H11NO4[1]
    Molecular Weight 209.20 g/mol [1]
    Physical State Solid / Powder[2]
    GHS Signal Word Warning[1]
    Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]

    Personal Protective Equipment (PPE) Matrix

    The selection of PPE is driven by the compound's physical state and its specific hazard classifications. We design this matrix to prevent mucosal, respiratory, and dermal exposure[3].

    • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm, compliant with EN 374) are mandatory[2]. Causality: Nitrile provides superior chemical resistance against solid organic acids compared to latex, preventing breakthrough while maintaining the tactile dexterity required for precise analytical weighing[2].

    • Eye/Face Protection: Tight-fitting chemical safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133)[4]. Causality: Standard safety glasses leave gaps at the periphery. Because 4-Isopropyl-2-nitrobenzoic acid is a fine powder, airborne particulates generated during transfer can easily bypass standard glasses, leading to severe ocular irritation (H319)[3][4].

    • Respiratory Protection: NIOSH-approved N95/P100 particulate respirator or a half-mask with P3 filters[3]. Causality: The compound is a known respiratory tract irritant (H335)[3]. While handling should occur in a fume hood, localized turbulence can eject micro-particulates into the operator's breathing zone.

    • Body Protection: Flame-retardant, impervious laboratory coat with knit cuffs[3].

    Operational Handling Protocol

    This step-by-step methodology ensures safe extraction, weighing, and transfer of the compound.

    Step 1: Environmental Preparation

    • Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm)[3].

    • Clear the workspace of incompatible materials, specifically strong oxidizing agents, strong bases, and strong reducing agents[4].

    Step 2: Weighing and Transfer

    • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static charge can cause the fine nitrobenzoic acid powder to disperse aerosolized particulates.

    • Using a grounded stainless-steel spatula, slowly transfer the required mass. Avoid dropping the powder from a height to minimize dust generation[3].

    • Immediately seal the source container to prevent environmental exposure[4].

    Step 3: Equipment Decontamination

    • Wipe down the spatula and balance area with a lint-free wipe dampened with isopropanol or ethanol. Causality: Substituted nitrobenzoic acids have low aqueous solubility but are highly soluble in alcohols, ensuring complete removal of micro-residues[3].

    Spill Management and Decontamination Plan

    A rapid, structured response to spills prevents widespread laboratory contamination.

    Dry Spill Protocol (Powder):

    • Isolate: Evacuate non-essential personnel from the immediate area[3].

    • Contain: Do NOT dry sweep, as this aerosolizes the irritant dust[5].

    • Neutralize/Absorb: Carefully cover the spill with damp paper towels (using water or a dilute alcohol solution) to suppress dust[5].

    • Collect: Use a plastic scoop to transfer the dampened material into a hazardous waste container[4].

    • Decontaminate: Scrub the surface with an alcohol-soaked wipe, followed by soap and water[3].

    Wet Spill Protocol (If dissolved in solvent):

    • Absorb: Apply an inert, finely-powdered liquid-binding material such as diatomaceous earth or universal binders over the liquid[3]. Causality: Diatomaceous earth is non-reactive and highly porous, safely trapping the acid-solvent mixture without generating exothermic heat.

    • Collect: Sweep the absorbed mixture into a sealed, chemically resistant waste receptacle[4].

    Waste Disposal Protocol

    • Segregation: Do not mix 4-Isopropyl-2-nitrobenzoic acid waste with general organic waste. Segregate into a dedicated "Halogen-Free Organic Acid Waste" container (unless the solvent used dictates otherwise)[5].

    • Labeling: Clearly label the container with the chemical name, CAS number (35480-95-6), and GHS hazard pictograms (Harmful/Irritant)[5].

    • Final Disposal: Transfer to an approved environmental health and safety (EHS) waste disposal plant. Chemical waste generators must consult local and national hazardous waste regulations to ensure compliance[4].

    Workflow Visualization

    G Start Start: Handling 4-Isopropyl-2-nitrobenzoic acid PPE Don PPE (Nitrile Gloves, Goggles, Respirator) Start->PPE Vent Verify Fume Hood Ventilation PPE->Vent Handle Weighing & Transfer (Anti-static) Vent->Handle SpillCheck Spill Occurred? Handle->SpillCheck SpillDry Dry Spill: Dampen & Scoop (Do not sweep) SpillCheck->SpillDry Yes (Powder) SpillWet Wet Spill: Absorb with Diatomite SpillCheck->SpillWet Yes (Solution) Proceed Proceed to Experiment SpillCheck->Proceed No Decon Decontaminate with Alcohol SpillDry->Decon SpillWet->Decon Dispose Dispose as Hazardous Waste Decon->Dispose Proceed->Dispose

    Caption: Logical workflow for the safe handling and spill response of 4-Isopropyl-2-nitrobenzoic acid.

    References

    • 35480-95-6 | 4-Isopropyl-2-nitrobenzoic acid - ChemScene, chemscene.com,
    • Safety D
    • SAFETY DATA SHEET - Fisher Scientific, fishersci.co.uk,
    • 2 - SAFETY D
    • Proper Disposal of 3-Chloro-5-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals - Benchchem, benchchem.com,

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

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    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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    Precursor scoring Relevance Heuristic
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    Feasible Synthetic Routes

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